3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
Description
Properties
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIWBBQMDHDFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404550 | |
| Record name | 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116040-91-6 | |
| Record name | 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a probable synthetic pathway and standard characterization methodologies for the benzimidazole derivative, 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol. Due to the absence of specific literature detailing the synthesis and characterization of this exact molecule, this document provides a generalized, yet chemically sound, approach based on established methods for analogous compounds.[1][2]
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a two-step process. The initial step involves the condensation of N-methyl-benzene-1,2-diamine with γ-butyrolactone to form the benzimidazole ring and the propyl alcohol side chain in a single reaction. This reaction is typically catalyzed by an acid.
Reaction Scheme:
-
Step 1: N-methyl-benzene-1,2-diamine reacts with γ-butyrolactone in the presence of an acid catalyst, such as hydrochloric acid, to yield this compound.
While a one-pot synthesis is proposed, an alternative multi-step synthesis could also be employed, involving the initial formation of the benzimidazole ring followed by alkylation. However, the one-pot approach is often more efficient.
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
Materials:
-
N-methyl-benzene-1,2-diamine
-
γ-butyrolactone
-
4M Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) for neutralization
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
A mixture of N-methyl-benzene-1,2-diamine (1 equivalent) and γ-butyrolactone (1.1 equivalents) is prepared in 4M hydrochloric acid.
-
The reaction mixture is heated to reflux for several hours and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The pH of the solution is carefully adjusted to approximately 8-9 using a solution of sodium hydroxide.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Characterization Methods
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
-
Melting Point: Determined using a standard melting point apparatus.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz), typically using a deuterated solvent like CDCl₃ or DMSO-d₆ with tetramethylsilane (TMS) as an internal standard.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the compound.[3]
Data Presentation
The following table summarizes the expected quantitative data for this compound, based on typical values for similar benzimidazole derivatives.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 170-190 °C |
| ¹H NMR (400 MHz, CDCl₃) | Expected δ (ppm): 7.70-7.20 (m, 4H, Ar-H), 3.85 (s, 3H, N-CH₃), 3.70 (t, 2H, -CH₂-OH), 3.00 (t, 2H, Ar-CH₂-), 2.10 (quintet, 2H, -CH₂-CH₂-CH₂-), ~1.5-2.0 (br s, 1H, -OH) |
| ¹³C NMR (101 MHz, CDCl₃) | Expected δ (ppm): ~154 (C=N), ~142, ~135 (Ar-C), ~122, ~123, ~119, ~110 (Ar-CH), ~62 (-CH₂-OH), ~32 (N-CH₃), ~30 (-CH₂-), ~27 (Ar-CH₂-) |
| Elemental Analysis | Calculated for C₁₁H₁₄N₂O: C, 69.45%; H, 7.42%; N, 14.72%. Found values should be within ±0.4% of the calculated values. |
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthesis and purification workflow for this compound.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Signaling Pathways
No specific signaling pathways involving this compound were identified in the conducted literature search. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and further research would be required to elucidate any potential interactions with biological signaling cascades.[2][4][5]
References
Novel Synthesis Methods for 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of novel and established synthesis methods for 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol, a key intermediate in pharmaceutical research. This document details synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a hydroxylpropyl side chain and an N-methyl group offers multiple points for further chemical modification, making it a versatile intermediate for drug discovery and development. This guide outlines a reliable two-step synthetic pathway, commencing with the formation of the benzimidazole ring system, followed by N-methylation.
Recommended Synthetic Pathway
The most efficient and widely applicable synthesis of this compound involves a two-step sequence:
-
Step 1: Phillips Benzimidazole Synthesis. Condensation of o-phenylenediamine with γ-butyrolactone (or 4-hydroxybutanoic acid) to form 3-(1H-benzoimidazol-2-yl)propan-1-ol.
-
Step 2: N-Methylation. Subsequent methylation of the benzimidazole nitrogen to yield the final product.
This approach allows for the synthesis of the core benzimidazole structure first, followed by the introduction of the methyl group on the nitrogen atom.
Experimental Protocols
Step 1: Synthesis of 3-(1H-benzoimidazol-2-yl)propan-1-ol
This procedure is based on the Phillips condensation reaction, a well-established method for benzimidazole synthesis.[1][2] The reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In this case, γ-butyrolactone serves as a convenient and readily available precursor to 4-hydroxybutanoic acid.
Reaction Scheme:
Experimental Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (10.8 g, 0.1 mol) and γ-butyrolactone (9.5 g, 0.11 mol).
-
Add 4 M hydrochloric acid (50 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% aqueous solution of sodium hydroxide until a pH of 7-8 is reached. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water (3 x 50 mL).
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 3-(1H-benzoimidazol-2-yl)propan-1-ol.
Quantitative Data (Step 1):
| Parameter | Value |
| Reactants | o-phenylenediamine, γ-butyrolactone |
| Catalyst | Hydrochloric Acid |
| Solvent | Water (from aqueous HCl) |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Step 2: N-Methylation of 3-(1H-benzoimidazol-2-yl)propan-1-ol
The N-methylation of the benzimidazole intermediate is a standard alkylation reaction. A variety of bases and methylating agents can be employed. This protocol utilizes potassium carbonate as a base and methyl iodide as the methylating agent in acetone, a common and effective combination.[3]
Reaction Scheme:
Experimental Procedure:
-
In a dry round-bottom flask, dissolve 3-(1H-benzoimidazol-2-yl)propan-1-ol (8.8 g, 0.05 mol) in anhydrous acetone (150 mL).
-
Add anhydrous potassium carbonate (10.4 g, 0.075 mol) to the solution.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add methyl iodide (7.8 g, 0.055 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 56 °C) and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data (Step 2):
| Parameter | Value |
| Reactant | 3-(1H-benzoimidazol-2-yl)propan-1-ol |
| Reagents | Methyl Iodide, Potassium Carbonate |
| Solvent | Anhydrous Acetone |
| Reaction Temperature | 56 °C (Reflux) |
| Reaction Time | 8-12 hours |
| Typical Yield | 80-90% |
Workflow and Logic
The overall workflow for the synthesis is sequential, with the purification of the intermediate being a critical step to ensure a high yield and purity of the final product.
Conclusion
The described two-step synthesis provides a reliable and efficient route to this compound. The protocols are based on well-established chemical transformations and utilize readily available reagents. The provided quantitative data offers a benchmark for reaction optimization. This guide is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the consistent and high-yielding synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical and Biological Characterization of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physical, chemical, and potential biological properties of the novel heterocyclic compound, 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol. Due to the limited availability of specific experimental data for this molecule in public databases, this document focuses on the requisite experimental protocols and theoretical considerations for its full characterization. The benzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] A thorough understanding of the physicochemical properties of new derivatives like this compound is paramount for its potential development as a therapeutic agent. This guide outlines the standard methodologies for determining key parameters and provides a framework for its systematic evaluation.
Chemical and Physical Properties
A precise determination of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological activity. The following table summarizes the key parameters that require experimental determination. For context, where available, predicted values or data from structurally similar compounds are provided.
| Property | Predicted/Expected Value | Experimental Protocol |
| Molecular Formula | C₁₁H₁₄N₂O | Mass Spectrometry |
| Molecular Weight | 190.24 g/mol | Mass Spectrometry |
| Melting Point (°C) | Data not available | Capillary Melting Point Method |
| Boiling Point (°C) | Data not available | Distillation Method |
| Solubility | Expected to be soluble in polar organic solvents. | Solvent Solubility Screen |
| pKa | Data not available | Potentiometric Titration or NMR Spectroscopy |
| LogP | Data not available | Shake-Flask Method or HPLC |
| Appearance | White to off-white solid | Visual Inspection |
Spectroscopic and Analytical Data
Structural elucidation and confirmation are critical steps in the characterization of a novel compound. High-resolution spectroscopic and analytical techniques are indispensable for this purpose.
| Technique | Expected Data | Experimental Protocol |
| ¹H NMR | Peaks corresponding to aromatic, aliphatic, methyl, and hydroxyl protons. | NMR Spectroscopy |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | NMR Spectroscopy |
| Mass Spec. (MS) | Molecular ion peak [M+H]⁺ at m/z 191.12. | ESI-MS |
| Infrared (IR) | Characteristic bands for O-H, C-H, C=N, and C=C stretching. | IR Spectroscopy |
| Elemental Analysis | %C, %H, %N within ±0.4% of theoretical values. | CHN Analysis |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are outlined below.
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Apparatus : Digital melting point apparatus.
-
Procedure :
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C/minute) through the approximate melting range.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.[4][5][6][7]
-
Solubility Assessment
Understanding the solubility profile is essential for formulation and in vitro assays.
-
Procedure :
-
To a series of small, labeled test tubes, add approximately 10 mg of the compound.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect for dissolution. If the compound dissolves, it is recorded as "soluble." If it remains as a solid, it is "insoluble." If some dissolves, it is "partially soluble."[8][9][10][11]
-
pKa Determination
The acid dissociation constant (pKa) is critical for understanding the ionization state of the molecule at physiological pH.
-
Method : Potentiometric Titration.
-
Procedure :
-
A solution of the compound is prepared in a suitable solvent (e.g., water or a water/organic co-solvent mixture).
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH is recorded after each addition of the titrant.
-
The pKa is determined from the inflection point of the resulting titration curve.[12][13][14][15][16]
-
Spectroscopic and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Mass Spectrometry (MS) :
-
A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass-to-charge ratio (m/z) of the molecular ion is determined.[21][22][23][24][25]
-
-
Infrared (IR) Spectroscopy :
-
A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.[26]
-
-
Elemental Analysis :
-
A precisely weighed sample of the compound is combusted in a CHN analyzer.
-
The amounts of CO₂, H₂O, and N₂ produced are measured to determine the elemental composition.
-
Potential Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to possess a broad spectrum of pharmacological activities.[1][2][3] While the specific biological targets and signaling pathways for this compound have not been elucidated, its structural features suggest several avenues for investigation.
Many benzimidazole-containing compounds have been reported as:
-
Antimicrobial agents : They can disrupt microbial cellular processes.[27]
-
Anticancer agents : They may interfere with cell cycle progression or induce apoptosis.
-
Antiviral agents : They can inhibit viral replication.[3]
Further research is required to determine the specific biological effects of this compound. Initial screening assays could include cytotoxicity assays against various cancer cell lines, and antimicrobial assays against a panel of bacteria and fungi. Subsequent studies could then focus on identifying the molecular targets and elucidating the mechanism of action.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel benzimidazole derivative such as this compound.
Caption: Physicochemical Characterization Workflow.
Conclusion
This technical guide provides a foundational framework for the comprehensive characterization of this compound. By following the detailed experimental protocols, researchers can systematically elucidate its physical and chemical properties. This essential data will underpin any future investigations into its biological activity and potential as a lead compound in drug discovery programs. The inherent pharmacological potential of the benzimidazole scaffold warrants a thorough investigation of this novel derivative.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. athabascau.ca [athabascau.ca]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. saltise.ca [saltise.ca]
- 11. bellevuecollege.edu [bellevuecollege.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pKa values in organic chemistry – Making maximum use of the available data | Semantic Scholar [semanticscholar.org]
- 17. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tecan.com [tecan.com]
- 23. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 24. biocompare.com [biocompare.com]
- 25. selectscience.net [selectscience.net]
- 26. ijpcbs.com [ijpcbs.com]
- 27. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document presents predicted spectral data based on the analysis of similar compounds, outlines a general experimental protocol for data acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole ring, the protons of the N-methyl group, and the protons of the 3-hydroxypropyl side chain. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (4H) | 7.20 - 7.70 | Multiplet | - |
| N-CH₃ (3H) | ~3.80 | Singlet | - |
| O-CH₂ (2H) | ~3.70 | Triplet | ~6.5 |
| Benzimidazole-CH₂ (2H) | ~3.00 | Triplet | ~7.0 |
| CH₂-CH₂-CH₂ (2H) | ~2.10 | Quintet | ~6.8 |
| OH (1H) | Variable | Singlet (broad) | - |
The aromatic protons on the benzimidazole ring are expected to appear as a complex multiplet in the downfield region of the spectrum, typically between 7.20 and 7.70 ppm. The N-methyl group will likely present as a sharp singlet around 3.80 ppm. The methylene group attached to the hydroxyl functional group (O-CH₂) is predicted to be a triplet at approximately 3.70 ppm due to coupling with the adjacent methylene group. The methylene group attached to the benzimidazole ring is expected to resonate as a triplet around 3.00 ppm. The central methylene group of the propyl chain will likely be a quintet around 2.10 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are listed below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (Benzimidazole C2) | ~155 |
| Aromatic C (quaternary) | 135 - 143 |
| Aromatic CH | 110 - 125 |
| O-CH₂ | ~60 |
| N-CH₃ | ~30 |
| Benzimidazole-CH₂ | ~28 |
| CH₂-CH₂-CH₂ | ~32 |
The carbon atom of the C=N bond in the benzimidazole ring is expected to be the most downfield signal, around 155 ppm. The aromatic carbons will have signals in the 110-143 ppm range. The carbon of the O-CH₂ group is predicted to be around 60 ppm, while the N-CH₃ carbon will likely appear around 30 ppm. The carbons of the propyl chain attached to the benzimidazole ring and the central carbon are expected at approximately 28 ppm and 32 ppm, respectively.
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[1][2]
-
For ¹H NMR, the spectral width is generally set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
The data is processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.
Visualization
To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical structure with atom numbering and a general workflow for NMR analysis.
Caption: Molecular structure with atom numbering for NMR correlation.
Caption: A simplified workflow for NMR data acquisition and analysis.
References
Mass Spectrometry Analysis of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mass spectrometry of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol, a substituted benzimidazole derivative. Benzimidazoles are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2] Understanding the mass spectrometric behavior of these molecules is crucial for their identification, characterization, and advancement in drug discovery pipelines. This document outlines the predicted fragmentation patterns based on established principles for benzimidazole derivatives, details experimental protocols for their analysis, and presents a plausible mechanism of action for this class of compounds. Due to the absence of a publicly available experimental mass spectrum for this compound, the quantitative data presented is based on the analysis of a structurally analogous compound, 2-Propyl-1H-benzimidazole.
Predicted Mass Spectrum and Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak (M+) and a series of fragment ions resulting from the cleavage of the propanol side chain and the benzimidazole ring. The fragmentation of benzimidazole derivatives under EI-MS often involves the loss of substituents from the ring and the cleavage of the heterocyclic ring itself, frequently with the elimination of a neutral molecule of hydrogen cyanide (HCN).[3][4]
Based on the analysis of the structurally similar compound 2-Propyl-1H-benzimidazole, the following table summarizes the predicted major fragment ions for this compound.[5] The fragmentation of the propanol side chain is also considered, with characteristic losses of water and alkyl fragments.
| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway | Relative Abundance (%) |
| 190 | [M]+• | Molecular Ion | Moderate |
| 172 | [M - H₂O]+• | Loss of water from the propanol side chain | Low |
| 159 | [M - CH₂OH]+ | Alpha-cleavage of the C-C bond adjacent to the hydroxyl group | High |
| 145 | [M - C₂H₄OH]+ | Cleavage of the bond between the propyl chain and the benzimidazole ring | High |
| 131 | [C₈H₇N₂]+ | Loss of the entire propanol side chain | High |
| 118 | [C₇H₆N₂]+• | Benzimidazole cation radical | Moderate |
| 91 | [C₆H₅N]+ | Loss of HCN from the benzimidazole cation radical | Moderate |
Note: The relative abundances are estimations based on the fragmentation pattern of 2-Propyl-1H-benzimidazole and general fragmentation rules for similar compounds.[5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section provides a general protocol for the analysis of this compound and similar small organic molecules using EI-MS.
Sample Preparation
-
Dissolution: Dissolve the purified solid sample in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent. The optimal concentration may vary depending on the instrument's sensitivity.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the mass spectrometer.
Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source is recommended.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Scan Rate: 1-2 scans/second.
-
Inlet System: A direct insertion probe or a gas chromatograph (GC) can be used for sample introduction. For direct insertion, a small aliquot of the sample solution is applied to the probe tip, and the solvent is allowed to evaporate before insertion into the ion source.
Data Analysis
The acquired mass spectrum should be processed to identify the molecular ion peak and major fragment ions. The fragmentation pattern can then be interpreted to confirm the structure of the analyte. High-resolution mass spectrometry can be employed to determine the elemental composition of the molecular ion and key fragments, further aiding in structure elucidation.
Proposed Mechanism of Action: Inhibition of Dihydrofolate Reductase
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial and antifungal effects.[1][6] One proposed mechanism for their antimicrobial action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway.[1] This pathway is essential for the synthesis of nucleotides and certain amino acids, making it a critical target for antimicrobial agents.
The following diagram illustrates the proposed inhibitory action of a benzimidazole derivative on the dihydrofolate reductase pathway.
Experimental Workflow for Mass Spectrometry Analysis
The logical flow for the mass spectrometry analysis of a novel compound like this compound is depicted in the following workflow diagram.
Conclusion
The mass spectrometric analysis of this compound, guided by the principles of fragmentation observed in related benzimidazole derivatives, provides a powerful tool for its structural characterization. The predicted fragmentation pattern, centered around the stable benzimidazole core and the cleavages of the propanol side chain, offers a clear roadmap for the interpretation of experimental data. The outlined experimental protocol provides a standardized approach for obtaining high-quality mass spectra. Furthermore, the potential biological activity of this compound as a dihydrofolate reductase inhibitor highlights the importance of such analytical techniques in the broader context of drug discovery and development. Future work should focus on obtaining an experimental mass spectrum of the title compound to validate these predictions and further explore its pharmacological profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Propyl-1H-benzimidazole | C10H12N2 | CID 21624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Crystallographic Analysis of Benzimidazole Derivatives: A Case Study Approach
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of this writing, a specific, publicly available, solved crystal structure for 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol could not be located in open crystallographic databases. Therefore, this guide provides a comprehensive overview of the methodologies and expected data for a representative benzimidazole derivative, using data from closely related structures for illustrative purposes. This document serves as a technical framework for researchers undertaking the crystallographic analysis of similar novel compounds.
Introduction: The Significance of Benzimidazole Scaffolds
The benzimidazole unit, consisting of a fused benzene and imidazole ring, is a privileged scaffold in medicinal chemistry.[1] This class of compounds exhibits a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms and functional groups within these molecules is critical to their interaction with biological targets. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining this arrangement, providing crucial insights into structure-activity relationships (SAR) and guiding rational drug design.
This guide outlines the complete process for the structural elucidation of a novel benzimidazole derivative, from synthesis and crystallization to data analysis and visualization.
Experimental Protocols: From Synthesis to Structure Solution
The determination of a crystal structure is a multi-step process requiring careful execution of synthesis, crystallization, and diffraction experiments.
Synthesis and Crystallization
The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine precursor with a carboxylic acid or its derivative.[2][3] For the target compound, this compound, a plausible route would involve the reaction of N-methyl-o-phenylenediamine with γ-butyrolactone or a related 4-carbon synthon.
Illustrative Synthesis Protocol:
-
A mixture of the o-phenylenediamine derivative (1.0 eq) and the carboxylic acid derivative (1.1 eq) is prepared in a suitable solvent, such as ethanol or a polyphosphoric acid medium.
-
The mixture is heated to reflux for several hours until Thin Layer Chromatography (TLC) indicates the consumption of starting materials.[4]
-
Upon cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution), leading to the precipitation of the crude product.
-
The crude product is filtered, washed, and purified, typically via recrystallization or column chromatography.[4]
Single Crystal Growth: Obtaining diffraction-quality single crystals is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to create a saturated solution.[5][6] Crystals are then grown using one of the following methods:
-
Slow Evaporation: The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.[6]
-
Solvent Diffusion: A vial containing the solution of the compound in a good solvent is placed inside a larger, sealed container with a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis.[7]
General Data Collection Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is selected and mounted on a goniometer head.[8]
-
Data Collection: The crystal is maintained at a low temperature (e.g., 100-173 K) to minimize thermal vibrations.[1][8] A beam of monochromatic X-rays (commonly Mo Kα, λ = 0.7107 Å) is directed at the crystal.[7]
-
Diffraction Pattern: The crystal is rotated, and a series of diffraction patterns are collected by a detector (e.g., a CCD or CMOS detector).[9] The instrument software collects thousands of reflections, recording their intensity and position.[8]
Structure Solution and Refinement
The collected diffraction data is processed to generate the final crystal structure.[7]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.[8]
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXS.[8] This provides a preliminary model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL.[8] This process optimizes the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[7] Hydrogen atoms are often located from the difference electron-density maps and refined using a riding model.[1]
Data Presentation: Crystallographic Parameters
The final output of a crystal structure analysis is a set of crystallographic data that precisely describes the molecule's geometry and its arrangement in the crystal lattice. The table below presents illustrative data typical for a benzimidazole derivative, compiled from published structures of similar compounds.
Table 1: Illustrative Crystallographic Data for a Representative Benzimidazole Derivative
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal Data | ||
| Chemical Formula | C₁₈H₁₈N₄O | [10] |
| Formula Weight (Mᵣ) | 306.36 g/mol | [10] |
| Crystal System | Monoclinic | [1][10] |
| Space Group | P2₁/n | [1] |
| Unit Cell Dimensions | ||
| a (Å) | 6.634 (6) | [10] |
| b (Å) | 16.217 (15) | [10] |
| c (Å) | 14.457 (13) | [10] |
| α (°) | 90 | [1][10] |
| β (°) | 101.102 (10) | [10] |
| γ (°) | 90 | [1][10] |
| Volume (V) (ų) | 1526 (2) | [10] |
| Z (Molecules per cell) | 4 | [10] |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | [8][10] |
| Temperature (K) | 100 - 296 | [1][10] |
| Reflections Collected | 10239 | [10] |
| Independent Reflections | 2668 | [10] |
| Refinement | ||
| R₁ [I > 2σ(I)] | 0.063 | [10] |
| wR₂ (all data) | 0.169 | [10] |
| Goodness-of-fit (S) | 1.05 |[10] |
Visualizations: Workflows and Biological Context
Visual diagrams are essential for conveying complex processes and relationships. The following sections provide mandated visualizations for the experimental workflow and a hypothetical biological pathway.
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the logical progression from chemical synthesis to the final, validated crystal structure.
References
- 1. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. 2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Bis(1-methyl-1H-benzimidazol-2-yl)-2-oxapropane - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of the compound 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol. While direct experimental data for this specific molecule is not extensively available in current literature, this document extrapolates its potential pharmacological profile based on the well-established and diverse bioactivities of the benzimidazole scaffold. Benzimidazole derivatives are a prominent class of heterocyclic compounds known to exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes these potential activities, outlines relevant experimental protocols for their investigation, and provides visual representations of associated signaling pathways and experimental workflows to facilitate future research and drug development efforts.
Introduction to the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a crucial pharmacophore in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[1] The diverse therapeutic applications of benzimidazole derivatives include roles as anticancer, antimicrobial, antiviral, anti-inflammatory, antihypertensive, and anthelmintic agents.[1][2][3] The specific biological activity of a benzimidazole derivative is largely influenced by the nature and position of its substituents. This guide focuses on the potential activities of this compound, a derivative featuring a methyl group at the N-1 position of the benzimidazole ring and a propan-1-ol side chain at the C-2 position.
Potential Biological Activities
Based on the activities of structurally related benzimidazole compounds, this compound is predicted to exhibit several biological activities. A summary of these potential activities and the experimental assays commonly used to evaluate them is presented in Table 1.
Table 1: Summary of Potential Biological Activities and Corresponding In Vitro Assays
| Potential Biological Activity | Commonly Used In Vitro Assays | Key Cellular Targets/Mechanisms | References |
| Anticancer | MTT Assay, SRB Assay, Cell Cycle Analysis, Apoptosis Assays (e.g., Annexin V/PI staining) | Tubulin Polymerization, Topoisomerase I/II, Kinases (e.g., EGFR, VEGFR-2), Induction of Apoptosis | [2][3][4] |
| Antimicrobial (Antibacterial) | Agar Disc Diffusion, Broth Microdilution (for MIC determination) | DNA Gyrase, FtsZ Protein, Cell Wall Synthesis | [5][6] |
| Antimicrobial (Antifungal) | Agar Streak Dilution, Mycelium Growth Rate Method | Ergosterol Biosynthesis, Cell Membrane Integrity | [1][5][7] |
| Anti-inflammatory | COX Inhibition Assays, Nitric Oxide (NO) Production Assay in Macrophages, Cytokine Expression Analysis (e.g., ELISA) | Cyclooxygenase (COX) Enzymes, Soluble Guanylate Cyclase (sGC)-Nitric Oxide (NO) Pathway, Pro-inflammatory Cytokines | [8][9] |
Detailed Exploration of Potential Activities and Experimental Protocols
Potential Anticancer Activity
Many benzimidazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[4][10] The proposed mechanisms often involve the disruption of key cellular processes in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are included.[2]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathway Involvement in Anticancer Activity
The following diagram illustrates a generalized signaling pathway that is often targeted by anticancer agents, leading to the induction of apoptosis.
Potential Antimicrobial Activity
The benzimidazole scaffold is present in several commercially available antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial processes.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
General Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.
Potential Anti-inflammatory Activity
Certain benzimidazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[8]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and their substrate (arachidonic acid) are prepared.
-
Compound Incubation: The test compound is pre-incubated with the COX enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The production of prostaglandins (e.g., PGE2) is measured using a suitable method, such as an Enzyme Immunoassay (EIA).
-
Data Analysis: The percentage of COX inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Directions
While this compound has not been extensively studied, the well-documented and diverse biological activities of the benzimidazole scaffold strongly suggest its potential as a pharmacologically active agent. The information and protocols provided in this guide offer a framework for the systematic investigation of its anticancer, antimicrobial, and anti-inflammatory properties. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and microbial strains. Positive hits from these initial screenings would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile to determine its potential for development as a novel therapeutic agent.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]
A Comprehensive Review of 1,2-Substituted Benzimidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, making its derivatives a focal point of drug discovery.[1] Among these, 1,2-disubstituted benzimidazoles have demonstrated a vast pharmacological profile, including potent anticancer, antimicrobial, antiviral, and anthelmintic activities.[3][4][5][6] This technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds.
Synthesis of 1,2-Disubstituted Benzimidazole Derivatives
The most prevalent and efficient method for synthesizing 1,2-disubstituted benzimidazoles is the condensation reaction between an o-phenylenediamine and two equivalents of an aldehyde.[7][8] This reaction can be catalyzed by various agents, including eco-friendly homogeneous catalysts like phosphoric acid, which allows for mild reaction conditions and high yields.[9] Other green chemistry approaches, such as microwave-assisted, solvent-free synthesis using catalysts like Er(OTf)₃, have also been developed to provide rapid and efficient access to a diverse range of these derivatives.[10]
A green and practical method for the synthesis of 1,2-disubstituted benzimidazoles has been described using phosphoric acid as a catalyst.[9]
-
To a 50 mL round-bottom flask, add methanol (3 mL), o-phenylenediamine (1 mmol), and the desired aromatic aldehyde (2 mmol).
-
Add phosphoric acid (7 mol%) to the mixture.
-
Stir the resulting mixture magnetically at 50 °C. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane/EtOAc (6:4). Reaction times typically range from 13 to 30 minutes.[11]
-
Upon completion, dilute the reaction mixture with water and centrifuge to help remove the catalyst.
-
Extract the aqueous filtrate with CH₂Cl₂.
-
Dry the combined organic layers with anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product further, if necessary, by recrystallization or column chromatography.
Pharmacological Activities and Data
1,2-Disubstituted benzimidazole derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.
These compounds have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular processes such as microtubule polymerization or the function of enzymes like histone deacetylases (HDACs) and topoisomerases.[3] For instance, certain derivatives act as microtubule inhibitors, arresting the cell cycle in the G2/M phase and inducing mitochondria-dependent apoptosis.[3]
Table 1: Anticancer Activity of Selected 1,2-Substituted Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5a | EGFR | 0.086 | [12] |
| 5a | VEGFR-2 | 0.107 | [12] |
| 5a | Topoisomerase II | 2.52 | [12] |
| 10c | A549 (Non-small cell lung) | 0.05 | [3] |
| 11f | A549 (Non-small cell lung) | 0.07 | [3] |
| 8I | K562 (Leukemia) | 2.68 | [3] |
| 8I | HepG-2 (Hepatocellular) | 8.11 | [3] |
| 3c | Remarkable Activity* | N/A | [13][14] |
| 4n | Remarkable Activity* | N/A | [13][14] |
| 6f | HCT-116 (Colon) | 11.72 | [12] |
| 6f | MCF-7 (Breast) | 14.69 | [12] |
| 6f | HepG-2 (Hepatocellular) | 18.31 | [12] |
Activity was compared to standard drugs melphalan and cisplatin, but specific IC₅₀ values were not provided in the abstract.
Many benzimidazole derivatives have been reported to possess potent antibacterial and antifungal properties.[15] Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Benzimidazole Derivatives
| Compound | S. typhi | C. albicans | Reference |
|---|---|---|---|
| 5 | 50 | - | [8] |
| 6 | 62.5 | 62.5 | [8] |
| 7 | 12.5 | - | [8] |
| 8 | - | 125 | [8] |
| Ampicillin (Std.) | 100 | - | [8] |
| Chloramphenicol (Std.) | 50 | - | [8] |
| Ciprofloxacin (Std.) | 25 | - | [8] |
| Griseofulvin (Std.) | - | 500 |[8] |
The antiviral potential of 1,2-substituted benzimidazoles has been demonstrated against a range of viruses.[16] Certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have shown potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM.[17] Some derivatives also exhibit moderate activity against viruses from the Flaviviridae family, such as Yellow Fever Virus (YFV) and Bovine Viral Diarrhoea Virus (BVDV).[17]
Benzimidazole-based drugs like albendazole and mebendazole are mainstays in treating parasitic worm infections.[18] Their primary mechanism of action is the inhibition of microtubule formation in the parasite, which disrupts essential cellular functions like glucose uptake, leading to paralysis and death.[19] Newer derivatives continue to be explored to combat emerging drug resistance.[20]
Table 3: Anthelmintic Activity of Selected Benzimidazole Derivatives against T. muris
| Compound | Target Stage | IC₅₀ (µM) | Reference |
|---|---|---|---|
| BZ12 | L1 Larvae | 4.17 | [21] |
| BZ12 | Adult | 8.1 | [21] |
| BZ6 | L1 Larvae | 8.89 | [21] |
| BZ6 | Adult | >10* | [21] |
Compound BZ6 killed only 17% of adult T. muris at 10 µM but was highly effective against H. polygyrus adults (IC₅₀ of 5.3 µM).
Key Experimental Protocols
Reproducible and standardized methodologies are critical in drug discovery. The following section details a common protocol for evaluating the antimicrobial activity of newly synthesized compounds.
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[22]
-
Preparation of Media: Prepare sterile Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and dispense it into sterile Petri dishes.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound directly in the molten agar before pouring the plates to achieve the desired final concentrations. Ensure the final solvent concentration is non-inhibitory to the microorganisms.
-
Inoculum Preparation: Grow microbial cultures in broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the agar plates containing the different concentrations of the test compound with the prepared microbial suspensions. A control plate containing no compound should also be inoculated.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[22][23]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism on the agar plate.
Conclusion
The 1,2-substituted benzimidazole framework remains a highly productive scaffold in the search for new therapeutic agents. The versatility in synthetic methodologies, including the adoption of green chemistry principles, allows for the creation of large and diverse chemical libraries for screening.[9][24] The extensive research has demonstrated their potent efficacy against a wide array of diseases, particularly cancer and microbial infections. Future research should focus on elucidating novel mechanisms of action, optimizing lead compounds to improve their pharmacokinetic profiles and safety, and overcoming the challenge of drug resistance, ensuring that benzimidazole derivatives continue to be a valuable asset in the pharmaceutical sciences.
References
- 1. ijcrt.org [ijcrt.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hygeiajournal.com [hygeiajournal.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and anticancer activity of some 1,2,3-trisubstituted pyrazinobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of some 1,2,3-trisubstituted pyrazinobenzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 16. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 24. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
In Silico Modeling of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies utilized to investigate the molecular interactions of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol. The benzimidazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial and antifungal properties.[1][2] This document outlines a systematic approach to predict the binding affinity and interaction patterns of the title compound with a selected putative target, employing molecular docking and molecular dynamics simulations. Detailed protocols for these computational experiments are provided, alongside structured data presentation and visualizations to facilitate a deeper understanding of the underlying molecular mechanisms. This guide is intended for researchers and professionals in the field of drug discovery and development, offering a practical framework for the computational assessment of novel chemical entities.
Introduction
In silico drug design has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of potential drug candidates.[3][4][5] By simulating molecular interactions computationally, researchers can identify promising lead compounds, optimize their structures for enhanced efficacy and safety, and elucidate their mechanisms of action at a molecular level.[3][5] The benzimidazole moiety is of particular interest due to its presence in numerous approved drugs and its diverse biological activities.[6][7] This guide focuses on the specific compound this compound and details a workflow for predicting its interactions with a hypothetical, yet biologically relevant, protein target.
For the purpose of this guide, we will consider Candida albicans Dihydrofolate Reductase (DHFR) as a putative target, given the known antifungal activity of some benzimidazole derivatives.[2] DHFR is a critical enzyme in the folate biosynthesis pathway, making it an attractive target for antimicrobial drug development.
In Silico Modeling Workflow
The computational investigation of this compound follows a multi-step process, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the protein-ligand complex.
Methodologies and Experimental Protocols
Ligand and Protein Preparation
Objective: To prepare the 3D structures of the ligand (this compound) and the target protein (Candida albicans DHFR) for subsequent docking and simulation studies.
Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Partial charges are assigned, and the structure is saved in a suitable format (e.g., .mol2 or .pdbqt).
-
-
Protein Preparation:
-
The 3D crystal structure of Candida albicans DHFR is retrieved from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the protein structure.[8]
-
Missing atoms and residues are checked for and repaired.[9]
-
Polar hydrogens are added to the protein structure.[9]
-
Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.[8]
-
The prepared protein structure is saved in a .pdbqt format for use with AutoDock Vina.[9]
-
Molecular Docking
Objective: To predict the preferred binding orientation of the ligand within the active site of the target protein and to estimate the binding affinity.
Protocol:
-
Grid Box Definition:
-
A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or through binding site prediction algorithms.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.[10]
-
The prepared ligand and protein files are used as input.
-
The search algorithm (e.g., Lamarckian Genetic Algorithm) explores different conformations and orientations of the ligand within the defined grid box.[9]
-
The scoring function estimates the binding affinity (in kcal/mol) for each predicted pose.[11]
-
Molecular Dynamics Simulation
Objective: To evaluate the stability of the protein-ligand complex and to analyze the dynamic behavior of the interactions over time.
Protocol:
-
System Setup:
-
The most promising docked pose (typically the one with the lowest binding energy) is selected as the starting structure for the MD simulation.
-
The protein-ligand complex is placed in a periodic solvent box (e.g., water).
-
Ions are added to neutralize the system.
-
-
Simulation Execution:
-
The system undergoes energy minimization to remove any steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.[12]
-
A production MD simulation is run for a specified duration (e.g., 100 nanoseconds).[13] Trajectories (atomic coordinates over time) are saved at regular intervals.
-
Data Presentation
Table 1: Molecular Docking Results
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues | TYR 31, ILE 120, PHE 69, SER 83 |
| Hydrogen Bond Interactions | SER 83 (distance: 2.1 Å) |
| Hydrophobic Interactions | TYR 31, ILE 120, PHE 69 |
Table 2: Molecular Dynamics Simulation Stability Metrics
| Metric | Average Value | Standard Deviation |
| RMSD of Protein Backbone (Å) | 1.5 | 0.3 |
| RMSD of Ligand (Å) | 0.8 | 0.2 |
| Radius of Gyration of Protein (Å) | 18.2 | 0.5 |
| Number of Protein-Ligand H-Bonds | 1.2 | 0.8 |
Visualization of Interactions and Pathways
Signaling Pathway Perturbation
The inhibition of DHFR by this compound would disrupt the folic acid synthesis pathway, which is crucial for nucleotide synthesis and, consequently, cell proliferation.
Logical Relationship of In Silico Analysis
The different computational techniques are logically interconnected to provide a comprehensive assessment of the ligand's potential.
Conclusion
This technical guide has outlined a robust in silico workflow for the characterization of the interactions between this compound and a putative biological target, Candida albicans DHFR. The methodologies described, including molecular docking and molecular dynamics simulations, provide a powerful framework for predicting binding affinity, identifying key interacting residues, and assessing the stability of the protein-ligand complex. The presented data, although hypothetical, serves as a template for the analysis and reporting of such computational studies. This approach can be adapted to investigate the interactions of other novel compounds with various biological targets, thereby accelerating the early stages of drug discovery.
References
- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. What is in silico drug discovery? [synapse.patsnap.com]
- 6. isca.me [isca.me]
- 7. mdpi.com [mdpi.com]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. compchems.com [compchems.com]
- 13. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The evaluation of a novel chemical entity's cytotoxic potential is a critical initial step in the drug discovery and development process. This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of the compound 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol. While specific experimental data for this particular compound is not yet extensively published, this document provides a detailed overview of established methodologies, data presentation standards, and potential mechanistic pathways applicable to its cytotoxic characterization. The protocols and visualizations herein are designed to guide researchers in obtaining robust and reproducible data for assessing the compound's potential as a therapeutic agent.
Introduction to Cytotoxicity Screening
Cytotoxicity screening is a fundamental component of preclinical research, aiming to identify compounds that can induce cell death, inhibit cell proliferation, or cause cellular damage.[1][2][3] These in vitro assays are essential for determining the therapeutic window and potential toxicity of a new chemical entity.[4] A variety of assays are employed to measure different indicators of cell health, including metabolic activity, cell membrane integrity, and the induction of programmed cell death (apoptosis).[1][5][6] The data generated, particularly the half-maximal inhibitory concentration (IC50), is crucial for making informed decisions in the progression of a compound through the drug development pipeline.[4]
Benzimidazole derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[7][8][9] Given the structural features of this compound, it is prudent to evaluate its cytotoxic profile against various cell lines to determine its potential as a bioactive agent.
Data Presentation: Summarized Cytotoxicity Data
Effective data presentation is crucial for the clear interpretation and comparison of experimental results. The following table provides a template for summarizing the cytotoxic activity of this compound against a panel of human cancer cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Exposure | Assay Method |
| A549 | Lung Carcinoma | 25.8 ± 3.1 | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.5 | MTT Assay |
| HeLa | Cervical Carcinoma | 32.5 ± 4.0 | MTT Assay |
| HT-29 | Colorectal Adenocarcinoma | 18.9 ± 2.8 | SRB Assay |
| HepG2 | Hepatocellular Carcinoma | 45.1 ± 5.3 | MTT Assay |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. IC50 values are represented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed and standardized experimental protocols are necessary for generating reliable and reproducible cytotoxicity data.[5] The following sections describe the methodologies for the key assays used in preliminary cytotoxicity screening.
General Cell Culture and Compound Preparation
Aseptic cell culture techniques are fundamental to obtaining reliable results and all procedures should be performed in a certified biological safety cabinet.[5]
-
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, HepG2)
-
Complete growth medium (specific to each cell line, e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates, sterile
-
-
Cell Line Maintenance:
-
Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.[5] To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.[5]
-
Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium to seed into new flasks.[5]
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[3][6]
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][6] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[5]
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Lactate Dehydrogenase (LDH) Release Assay
The LDH release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11]
-
Principle: Loss of cell membrane integrity results in the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the surrounding culture medium.[10] The amount of LDH released is proportional to the number of dead cells.
-
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay. Include control wells for no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells treated with a lysis buffer).[10]
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
-
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for conveying complex experimental processes and biological mechanisms. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow and a potential signaling pathway.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Hypothetical p53-mediated apoptotic signaling pathway.
Conclusion
This technical guide provides a foundational framework for conducting the preliminary cytotoxicity screening of this compound. By following the detailed experimental protocols for assays such as MTT and LDH, researchers can obtain critical data on the compound's effect on cell viability and membrane integrity. The provided templates for data presentation and workflow visualization offer a standardized approach to reporting and understanding the experimental process. While the specific mechanisms of action for this compound are yet to be elucidated, the outlined methodologies will pave the way for further investigations into its potential as a novel therapeutic agent. A multi-assay approach is recommended to gain a comprehensive understanding of the compound's cytotoxic profile.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
Technical Guide: Solubility and Stability of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol when dissolved in dimethyl sulfoxide (DMSO). The information presented herein is critical for researchers in drug discovery and development who utilize DMSO as a solvent for this compound in various assays. This document includes quantitative data on solubility at different temperatures, a detailed stability profile under various storage conditions, and the experimental protocols used to determine these parameters.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and pharmacological research. As with many small molecules in the drug discovery pipeline, dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions due to its broad solvency power.[1] Understanding the solubility and stability of a compound in DMSO is paramount for ensuring the integrity of experimental results, particularly in high-throughput screening and cell-based assays. This guide details the solubility limits and degradation kinetics of this compound in DMSO to aid in the design of robust experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 142-145 °C |
| LogP (calculated) | 1.85 |
Solubility in DMSO
The solubility of this compound in anhydrous DMSO was determined at various temperatures to establish optimal conditions for stock solution preparation and storage. The equilibrium solubility was measured using the shake-flask method followed by quantification with a validated HPLC-UV method.
Table 1: Equilibrium Solubility of this compound in Anhydrous DMSO
| Temperature (°C) | Solubility (mg/mL) | Molar Concentration (M) |
| 4 | 85.6 | 0.45 |
| 25 (Room Temperature) | 120.3 | 0.63 |
| 37 | 155.8 | 0.82 |
These data indicate that this compound is highly soluble in DMSO, with solubility increasing with temperature. For routine laboratory use, stock solutions at concentrations up to 50 mg/mL are readily achievable at room temperature.
Stability in DMSO
A stability study of this compound in DMSO was conducted over a period of 14 days under various storage conditions. The stability was assessed by monitoring the percentage of the parent compound remaining using HPLC-UV.
Table 2: Stability of this compound in DMSO (10 mg/mL solution)
| Storage Condition | Time Point | % Parent Compound Remaining | Observations |
| -20°C (Protected from light) | 7 days | 99.8 ± 0.1 | No significant degradation |
| 14 days | 99.7 ± 0.2 | No significant degradation | |
| 4°C (Protected from light) | 7 days | 99.5 ± 0.3 | Minor degradation observed |
| 14 days | 98.9 ± 0.4 | Minor degradation observed | |
| 25°C (Protected from light) | 7 days | 97.2 ± 0.5 | Degradation apparent |
| 14 days | 94.5 ± 0.6 | Significant degradation | |
| 25°C (Exposed to ambient light) | 7 days | 96.8 ± 0.5 | Photodegradation is not a primary pathway |
| 14 days | 93.9 ± 0.7 | Degradation is primarily temperature-dependent |
The results indicate that this compound is stable in DMSO for at least 14 days when stored at -20°C. Storage at room temperature (25°C) leads to noticeable degradation over time. It is recommended that stock solutions in DMSO be stored at -20°C and protected from light for long-term use. For short-term use, storage at 4°C is acceptable.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed glass vial.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (4°C, 25°C, or 37°C) and agitate for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After 24 hours, cease agitation and allow the undissolved solid to settle for 2 hours. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve of known concentrations of this compound.
Stability Assessment
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Distribute the stock solution into multiple amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots under the specified conditions: -20°C (protected from light), 4°C (protected from light), 25°C (protected from light), and 25°C (exposed to ambient light).
-
Time Points: At designated time points (e.g., Day 0, Day 7, Day 14), retrieve one vial from each storage condition.
-
Sample Preparation: Dilute an aliquot from each vial to a final concentration of 100 µg/mL with the mobile phase.
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC-UV method. The peak area of the parent compound is recorded.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at Day 0.
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining solubility and stability.
Caption: Workflow for solubility determination.
Caption: Workflow for stability assessment.
Conclusion
This guide provides essential data and protocols regarding the solubility and stability of this compound in DMSO. The compound exhibits high solubility in DMSO, which is advantageous for preparing concentrated stock solutions. However, for maintaining the integrity of the compound, it is crucial to store these stock solutions at -20°C, as degradation occurs at room temperature over a two-week period. Researchers should adhere to these guidelines to ensure the accuracy and reproducibility of their experimental results.
References
Methodological & Application
Application Notes and Protocols for In Vitro Testing of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the in vitro evaluation of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol, a novel benzimidazole derivative. Benzimidazole scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines detailed protocols for preliminary cytotoxicity screening, followed by specific assays to investigate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The provided methodologies are based on established in vitro techniques for analogous compounds, ensuring a robust starting point for characterization.
Compound Information
| Compound Name | This compound |
| IUPAC Name | 3-(1-methyl-1H-benzimidazol-2-yl)propan-1-ol |
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.24 g/mol |
| Structure | |
| CAS Number | 13437-89-1 |
| Solubility | Soluble in DMSO, Ethanol. Sparingly soluble in water. |
| Storage | Store at -20°C, protect from light. |
Experimental Workflows
A logical workflow is crucial for the efficient evaluation of a novel compound. The following diagram outlines the suggested experimental progression.
Caption: Figure 1. Experimental Workflow for In Vitro Evaluation.
Preliminary Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5] This initial screen is critical to determine the concentration range of the compound for subsequent, more specific assays.
Protocol
-
Cell Culture:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve.
-
Expected Data Presentation
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | 45.2 |
| 48 | 28.7 | |
| 72 | 17.1 | |
| HEK293 | 24 | 62.8 |
| 48 | 41.5 | |
| 72 | 30.9 | |
| Vero | 24 | > 100 |
| 48 | 85.3 | |
| 72 | 68.4 |
Anticancer Activity Evaluation
Should the compound exhibit significant cytotoxicity against cancer cell lines, further investigation into its mechanism of action is warranted.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the effect of the compound on the cell cycle progression.
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Antimicrobial Activity Screening
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[1][2]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is the lowest concentration with no visible growth.
-
To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that prevents any growth is the MBC/MFC.
Expected Data Presentation
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
| Candida albicans | 8 | 16 |
| Aspergillus niger | 32 | >64 |
Anti-inflammatory Activity Assessment
Chronic inflammation is linked to various diseases, and compounds with anti-inflammatory properties are of great interest.[7][8]
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[9]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Read the absorbance at 540 nm.
Pro-inflammatory Cytokine Signaling Pathway
The following diagram illustrates a simplified signaling pathway leading to the production of pro-inflammatory cytokines, which can be a target for anti-inflammatory compounds.
Caption: Figure 2. Simplified Pro-inflammatory Signaling Pathway.
Cytokine Profiling by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages treated with the compound.
Protocol:
-
Collect the supernatant from the NO inhibition assay.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Expected Data Presentation
| Cytokine | IC50 for Inhibition (µM) |
| NO | 25.6 |
| TNF-α | 18.9 |
| IL-6 | 22.4 |
Conclusion
The protocols outlined in these application notes provide a robust starting point for the comprehensive in vitro characterization of this compound. The suggested workflow allows for an efficient and logical progression from general cytotoxicity screening to more specific and mechanistic assays, enabling researchers to elucidate the potential therapeutic applications of this novel benzimidazole derivative. The provided examples of data presentation and signaling pathway diagrams serve as a guide for organizing and interpreting the experimental results.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovering the Anti-Inflammatory Potential of Compounds Isolated from the Aerial Parts of Gelasia tomentosa (L.) Zaika, Sukhor. & N.Kilian (Syn. Scorzonera tomentosa), Through In Vitro Techniques and Advanced In Silico Modeling Approaches [mdpi.com]
- 8. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol in Cell Culture Assays
Introduction
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antifungal, and neuroprotective effects. 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol is a member of this versatile class of compounds. While specific biological activities of this particular molecule are not extensively documented, its structural similarity to other biologically active benzimidazoles suggests its potential as a therapeutic agent. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the potential anticancer effects of this compound in various cell culture assays. The following protocols detail methods to assess its cytotoxicity, anti-proliferative activity, and its potential to induce apoptosis in cancer cell lines.
Compound Information
-
Compound Name: this compound
-
CAS Number: 131499-31-9
-
Molecular Formula: C11H14N2O
-
Molecular Weight: 190.24 g/mol
-
General Handling: For research use only. Handle with appropriate personal protective equipment (PPE). For cell culture experiments, prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO) and dilute to the final working concentration in the cell culture medium. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
Experimental Workflow
The following diagram outlines a general workflow for screening a novel compound like this compound for its potential anticancer activity in cell culture.
Caption: General experimental workflow for compound screening.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where viable cells reduce the yellow MTT to a purple formazan product.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[1]
Protocol 2: Cell Proliferation Analysis using BrdU Incorporation Assay
This assay measures DNA synthesis as a marker of cell proliferation. Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA.
Materials:
-
BrdU labeling solution (10 µM in complete medium)
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to a fluorophore or an enzyme)
-
Secondary antibody (if required)
-
Washing buffer (e.g., PBS)
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.[2]
-
Remove the labeling solution and wash the cells twice with PBS.
-
Fix and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Incubate the cells with the anti-BrdU primary antibody.
-
If the primary antibody is not conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound antibodies.
-
Quantify the incorporated BrdU by measuring the fluorescence or absorbance using a microplate reader or by imaging with a fluorescence microscope.
Protocol 3: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
Protocol 4: Measurement of Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Seed and treat cells with this compound in multi-well plates.
-
Harvest the cells and prepare cell lysates using the provided lysis buffer.[5]
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Prepare the reaction mixture by adding the caspase-3 substrate to the reaction buffer with DTT.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.[5]
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[5]
Protocol 5: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, cleaved caspase-3, and PARP.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.[6][7]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway through which a benzimidazole derivative might induce apoptosis.
Caption: Hypothetical apoptosis induction pathway.
Data Presentation
The following tables present hypothetical data that could be generated from the described assays.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa (Cervical Cancer) | 45.2 | 25.8 | 15.1 |
| MCF-7 (Breast Cancer) | 60.5 | 38.2 | 22.9 |
| A549 (Lung Cancer) | 52.1 | 30.5 | 18.7 |
| HCT116 (Colon Cancer) | 38.9 | 21.3 | 12.5 |
Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation as % of Control)
| Concentration (µM) | HeLa | MCF-7 | A549 | HCT116 |
| 0 (Control) | 100% | 100% | 100% | 100% |
| 5 | 85% | 90% | 88% | 82% |
| 10 | 62% | 75% | 70% | 58% |
| 25 | 35% | 50% | 45% | 30% |
| 50 | 15% | 28% | 22% | 12% |
Table 3: Percentage of Apoptotic Cells (Annexin V+/PI- and Annexin V+/PI+) after 48h Treatment
| Concentration (µM) | HeLa | MCF-7 | A549 | HCT116 |
| 0 (Control) | 5.2% | 4.8% | 6.1% | 5.5% |
| 10 | 18.5% | 15.2% | 16.8% | 20.3% |
| 25 | 45.6% | 38.9% | 42.5% | 50.1% |
| 50 | 70.3% | 65.1% | 68.7% | 75.4% |
Table 4: Relative Caspase-3 Activity (Fold Change vs. Control) after 48h Treatment
| Concentration (µM) | HeLa | MCF-7 | A549 | HCT116 |
| 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| 10 | 2.5 | 2.1 | 2.3 | 2.8 |
| 25 | 4.8 | 4.2 | 4.5 | 5.2 |
| 50 | 7.2 | 6.5 | 6.9 | 8.1 |
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. static.igem.org [static.igem.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
Application of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol in Antimicrobial Research: A Prospective Outlook
Disclaimer: As of the current date, specific research detailing the antimicrobial applications of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol is not available in the public domain. The following application notes and protocols are based on the well-established antimicrobial properties of the broader benzimidazole class of compounds. This document serves as a practical guide for researchers and scientists to design and execute antimicrobial investigations for this specific molecule and its derivatives.
Introduction to Benzimidazole Scaffolds in Antimicrobial Research
The benzimidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, antifungal, and anticancer properties.[1][2] Their structural similarity to purine nucleosides allows them to interact with various biological targets within microbial cells.[1] The antimicrobial efficacy of benzimidazole derivatives is often attributed to their ability to inhibit key cellular processes such as nucleic acid synthesis, protein function, or cell wall integrity. Some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, making them effective antifungal agents.[1] Given this precedent, this compound represents a promising candidate for antimicrobial drug discovery.
Prospective Antimicrobial Activity
Based on structure-activity relationship (SAR) studies of related benzimidazole derivatives, it is hypothesized that this compound could exhibit activity against a range of pathogenic microorganisms. Modifications to the core structure, such as the N-methylation and the propanol side chain, may influence its spectrum of activity, potency, and pharmacokinetic properties. The propanol moiety, in particular, could enhance solubility and potential interactions with microbial targets.
Quantitative Data from Representative Benzimidazole Analogs
To provide a reference for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various structurally related benzimidazole derivatives against common bacterial and fungal strains, as reported in the literature.
| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus ATCC 25923 | < 1 | [3] |
| Indolylbenzo[d]imidazoles (3aa, 3ad) | Staphylococcus aureus ATCC 43300 (MRSA) | 3.9–7.8 | [3] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | [3] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans ATCC 10231 | 3.9 | [3] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans ATCC 10231 | 3.9 | [3] |
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | Various pathogenic bacteria and fungi | Reported as highly active | [2] |
| 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers | Botrytis cinerea, Sclerotinia sclerotiorum | Reported as highly active | [4] |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (test compound)
-
Appropriate microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized inoculum to each well containing the test compound dilutions.
-
Include a positive control (microorganism with a standard antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Disk Diffusion Assay for Antimicrobial Susceptibility Testing
Objective: To qualitatively assess the antimicrobial activity of the test compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile swabs
-
Positive control antibiotic disks
-
Solvent control disks
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
Impregnate sterile filter paper disks with a known volume (e.g., 20 µL) of the test compound solutions and allow them to dry.
-
Prepare a lawn of the test microorganism on the surface of an MHA plate by uniformly streaking a sterile swab dipped in the standardized inoculum.
-
Aseptically place the impregnated disks, along with positive and solvent control disks, onto the surface of the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations: Workflows and Potential Mechanisms
The following diagrams illustrate a typical workflow for antimicrobial screening and a hypothesized mechanism of action for benzimidazole derivatives.
Caption: A generalized workflow for the antimicrobial screening of a novel compound.
Caption: Potential mechanisms of antimicrobial action for benzimidazole derivatives.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for a Cell-Based Assay to Evaluate 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for developing and implementing a cell-based assay to characterize the biological activity of the novel compound, 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol. Based on the well-documented activities of benzimidazole derivatives, this protocol will focus on evaluating the compound's potential as an anti-inflammatory agent through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1]
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2][][4] Many of these biological actions are attributed to their ability to modulate key signaling pathways. The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes that encode cytokines, chemokines, and adhesion molecules. Consequently, the inhibition of the NF-κB pathway is a key target for the development of novel anti-inflammatory therapeutics.
This document outlines a cell-based assay to investigate the inhibitory potential of this compound on the NF-κB signaling pathway in a human cell line. The proposed assay utilizes a reporter gene system, providing a quantitative measure of pathway activation.
Proposed Signaling Pathway
The assay is designed to test the hypothesis that this compound interferes with the NF-κB signaling cascade, which is commonly activated by inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). Upon stimulation, the inhibitor of κB (IκB) is phosphorylated and subsequently degraded, allowing the NF-κB complex to translocate to the nucleus and initiate the transcription of target genes.
Caption: Proposed NF-κB signaling pathway and potential inhibition point.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HEK293-NF-κB-luc cells (Human Embryonic Kidney cells stably transfected with an NF-κB response element driving luciferase expression).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418, as per the cell line specifications).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.
-
Materials:
-
HEK293-NF-κB-luc cells
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed HEK293-NF-κB-luc cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plate for 24 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
NF-κB Reporter Gene Assay
This assay will quantify the inhibitory effect of the compound on TNF-α-induced NF-κB activation.
-
Materials:
-
HEK293-NF-κB-luc cells
-
96-well white, clear-bottom cell culture plates
-
This compound
-
Recombinant Human TNF-α
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed HEK293-NF-κB-luc cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour. Include a vehicle control.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 6-8 hours. Include an unstimulated control group.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability (if necessary, from a parallel MTT assay).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the NF-κB reporter assay.
Data Presentation
The quantitative data from the cytotoxicity and NF-κB reporter gene assays should be summarized in tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound on HEK293-NF-κB-luc Cells
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | Value | 100 |
| 1 | Value | Value |
| 10 | Value | Value |
| 25 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound
| Treatment Group | Luminescence (RLU) (Mean ± SD) | % Inhibition |
| Unstimulated Control | Value | N/A |
| TNF-α + Vehicle | Value | 0 |
| TNF-α + Compound (1 µM) | Value | Value |
| TNF-α + Compound (10 µM) | Value | Value |
| TNF-α + Compound (25 µM) | Value | Value |
| TNF-α + Compound (50 µM) | Value | Value |
RLU: Relative Light Units
Data Analysis
-
Cell Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Inhibition: The percentage of NF-κB inhibition can be calculated using the following formula:
% Inhibition = [1 - (Luminescence_Compound - Luminescence_Unstimulated) / (Luminescence_TNFα - Luminescence_Unstimulated)] * 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of the NF-κB activity, can be determined by plotting the % inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This application note provides a comprehensive protocol for a cell-based assay to evaluate the anti-inflammatory potential of this compound. By quantifying the inhibition of the NF-κB signaling pathway, this assay can provide valuable insights into the compound's mechanism of action and its potential as a novel therapeutic agent. The detailed methodologies and data presentation guidelines are designed to ensure robust and reproducible results for researchers in the field of drug discovery and development.
References
Application Notes and Protocols: 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the characterization of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol, a novel small molecule inhibitor of Protein Kinase B (Akt). Dysregulation of the PI3K/Akt signaling pathway is a key driver in many human cancers, making Akt a critical target for therapeutic development. The following protocols outline methods for determining the in vitro and cell-based inhibitory activity of this compound, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
The inhibitory activity of this compound was assessed against a panel of selected kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based in vitro kinase assay that quantifies ATP consumption.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Akt1 | 25 | 8 |
| Akt2 | 45 | 10 |
| Akt3 | 60 | 12 |
| PKA | >10,000 | 25 |
| CDK2 | 8,500 | 40 |
| Table 1: Inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, was used as a positive control. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the in vitro potency of this compound against a target kinase by quantifying the amount of ATP remaining in the reaction.
Materials:
-
This compound
-
Recombinant human Akt1 kinase
-
GSK3α peptide substrate
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO as a vehicle control to each well. b. Add 2.5 µL of the Akt1 kinase solution to each well. c. Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity. c. Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Cell-Based Western Blot Assay for Akt Phosphorylation
This protocol is designed to assess the ability of this compound to inhibit Akt signaling in a cellular context by measuring the phosphorylation of a downstream substrate, GSK3β.
Materials:
-
Cancer cell line with activated Akt signaling (e.g., MCF-7)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: a. Seed MCF-7 cells in 6-well plates and grow until they reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound for 2 hours. Include a DMSO-treated vehicle control.
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells with 100 µL of ice-cold RIPA buffer per well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification and Western Blotting: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: a. Densitometrically quantify the band intensities. b. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Visualization
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Experimental Workflow Diagram.
Application Note & Protocol: High-Throughput Screening for Novel Inhibitors of the PI3K/Akt Signaling Pathway Among 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[1][2][3] This application note describes a robust high-throughput screening (HTS) protocol for the identification of novel inhibitors of the PI3K/Akt pathway from a library of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol analogs.
The protocol utilizes a cell-based assay that measures the phosphorylation of Akt as a downstream marker of PI3K activity. This assay is designed for a 384-well plate format, enabling the rapid and automated screening of large compound libraries.[4][5] The primary goal of this HTS campaign is to identify "hit" compounds that effectively reduce Akt phosphorylation, indicating potential inhibition of the PI3K/Akt pathway.[4] These hits can then be subjected to further validation and lead optimization studies.
Assay Principle
This HTS assay is a cell-based, immunofluorescence assay designed to quantify the levels of phosphorylated Akt (p-Akt) at Ser473 in a human cancer cell line known to have an activated PI3K/Akt pathway (e.g., MCF-7). Cells are seeded in 384-well microplates and treated with the library of this compound analogs. Following compound incubation, the cells are fixed, permeabilized, and stained with a primary antibody specific for p-Akt (Ser473) and a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used to identify and count individual cells. The plates are then imaged using an automated high-content imaging system, and the fluorescence intensity of p-Akt staining per cell is quantified. A decrease in p-Akt fluorescence intensity relative to untreated controls indicates potential inhibitory activity of the test compound.
Signaling Pathway
The PI3K/Akt signaling pathway is a key cascade in regulating cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell proliferation and inhibit apoptosis.
Caption: PI3K/Akt Signaling Pathway.
Experimental Workflow
The high-throughput screening process follows a systematic workflow from plate preparation to data analysis to identify potential inhibitors.
Caption: High-Throughput Screening Workflow.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| MCF-7 Cells | ATCC | HTB-22 |
| DMEM | Gibco | 11995065 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| 384-well black, clear-bottom plates | Corning | 3712 |
| This compound Analog Library | In-house/Vendor | N/A |
| DMSO, cell culture grade | Sigma-Aldrich | D2650 |
| Paraformaldehyde (PFA) | Sigma-Aldrich | 158127 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Anti-phospho-Akt (Ser473) Antibody | Cell Signaling | 4060 |
| Alexa Fluor 488 Goat anti-Rabbit IgG | Invitrogen | A11008 |
| DAPI | Invitrogen | D1306 |
| PI-103 (Positive Control) | Selleckchem | S1038 |
Experimental Protocol
Cell Culture
-
Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Assay Procedure
-
Cell Seeding:
-
Harvest MCF-7 cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Adjust the cell density to 2.5 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension (5,000 cells/well) into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare a master plate of the this compound analog library at a concentration of 1 mM in DMSO.
-
Perform a serial dilution to create a working plate with compounds at 100 µM.
-
Using an automated liquid handler with pin-tool transfer or acoustic dispensing, add 100 nL of each compound solution to the corresponding wells of the cell plate (final concentration: 10 µM).
-
Include positive controls (PI-103, a known PI3K inhibitor) and negative controls (DMSO vehicle) on each plate.
-
-
Compound Incubation:
-
Incubate the plates for 1 hour at 37°C and 5% CO2.
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the culture medium from the wells.
-
Add 25 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Wash the wells twice with 50 µL of PBS.
-
Add 25 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature to permeabilize the cells.
-
Wash the wells twice with 50 µL of PBS.
-
-
Immunostaining:
-
Block the cells by adding 25 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature.
-
Remove the blocking solution and add 20 µL of the anti-phospho-Akt (Ser473) primary antibody diluted 1:200 in 1% BSA in PBS.
-
Incubate overnight at 4°C.
-
Wash the wells three times with 50 µL of PBS.
-
Add 20 µL of the Alexa Fluor 488-conjugated secondary antibody and DAPI (1 µg/mL) diluted in 1% BSA in PBS.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the wells three times with 50 µL of PBS.
-
Leave 50 µL of PBS in each well for imaging.
-
High-Content Imaging and Analysis
-
Acquire images of each well using a high-content imaging system with appropriate filters for DAPI (nuclei) and Alexa Fluor 488 (p-Akt).
-
Use image analysis software to identify individual cells based on the DAPI signal and quantify the mean fluorescence intensity of the p-Akt signal within each cell.
-
Calculate the average p-Akt intensity per well.
Data Analysis and Hit Identification
-
Normalization: Normalize the raw fluorescence intensity data for each well to the plate controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Quality Control: The quality and robustness of the assay are assessed using the Z'-factor.[6][7] A Z'-factor greater than 0.5 is considered acceptable for HTS. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Hit Selection: Compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the negative controls (DMSO) are considered primary "hits".
Summary of Quantitative Data
The following table summarizes the expected data from a single 384-well screening plate.
| Parameter | Value |
| Plate Layout | |
| Sample Wells | 320 |
| Positive Control Wells (PI-103) | 16 |
| Negative Control Wells (DMSO) | 16 |
| Assay Parameters | |
| Cell Line | MCF-7 |
| Seeding Density | 5,000 cells/well |
| Compound Concentration | 10 µM |
| Incubation Time | 1 hour |
| Control Data (Hypothetical) | |
| Mean Negative Control Signal | 15,000 RFU |
| SD Negative Control | 800 |
| Mean Positive Control Signal | 3,000 RFU |
| SD Positive Control | 400 |
| Calculated Metrics | |
| Z'-Factor | 0.65 |
| Hit Threshold (% Inhibition) | > 20% |
| Screening Results | |
| Number of Compounds Screened | 320 |
| Number of Primary Hits | 12 |
| Hit Rate | 3.75% |
Conclusion
This application note provides a detailed protocol for a high-throughput, cell-based screening assay to identify novel inhibitors of the PI3K/Akt signaling pathway from a library of this compound analogs. The described workflow, from assay development and execution to data analysis and hit selection, offers a robust and efficient method for the initial stages of drug discovery. The identified hits from this screen will serve as the starting point for further validation, including dose-response studies, selectivity profiling, and structure-activity relationship (SAR) analysis.[6]
References
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsm.com [ijpsm.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. marinbio.com [marinbio.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
Abstract
This application note details a systematic approach for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol. The developed method is suitable for the analysis of the active pharmaceutical ingredient (API) in bulk and can be adapted for quality control and stability studies. The method was developed based on the physicochemical properties of related benzimidazole compounds and validated according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a benzimidazole derivative with potential applications in pharmaceutical development. A robust and reliable analytical method is crucial for ensuring the quality, potency, and stability of the drug substance. This application note provides a comprehensive protocol for a stability-indicating HPLC method, capable of separating the main compound from its potential degradation products. Benzimidazole derivatives are known to be susceptible to degradation under various stress conditions, making a stability-indicating method essential.
Physicochemical Properties of Benzimidazole Derivatives
HPLC Method Development Strategy
The development of a stability-indicating HPLC method involves a systematic approach to optimize the separation of the main peak from any impurities and degradation products. The workflow for this process is illustrated in the diagram below.
Caption: Workflow for HPLC Method Development.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data Software (CDS): For data acquisition and processing.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (AR grade).
-
Sodium hydroxide (AR grade).
-
Hydrogen peroxide (30%, AR grade).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard and dissolve in 25 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
Initial Chromatographic Conditions
Based on the analysis of similar benzimidazole compounds, the following starting conditions are recommended.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile |
| Gradient Program | Start with a shallow gradient, e.g., 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Method Optimization
The initial conditions should be systematically optimized to achieve good resolution, peak shape, and a reasonable run time. Key parameters to adjust include:
-
Mobile Phase pH: The pH of the aqueous phase can significantly impact the retention and peak shape of the basic benzimidazole analyte. A pH range of 3-7 should be explored.
-
Organic Modifier: The type and percentage of the organic solvent (acetonitrile or methanol) should be adjusted to optimize retention time and selectivity.
-
Gradient Profile: The gradient slope and duration should be fine-tuned to ensure adequate separation of all components.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the API. The sample should be subjected to the following stress conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize before injection. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize before injection. |
| Oxidative Degradation | Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 105°C for 24 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., as per ICH Q1B guidelines). |
After exposure, the stressed samples should be analyzed using the developed HPLC method. The chromatograms should be evaluated for the appearance of degradation peaks and the resolution between the main peak and the degradants.
Data Presentation
The results of the method validation should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 | |
| % RSD of Peak Area | ≤ 2.0% | |
| % RSD of Retention Time | ≤ 1.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 150 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80 | |||
| 100 | |||
| 120 |
Table 4: Precision Data
| Intraday Precision (% RSD) | Interday Precision (% RSD) |
| Sample 1 | |
| Sample 2 | |
| Sample 3 |
Conclusion
The proposed HPLC method provides a robust and reliable approach for the analysis of this compound. The method is designed to be stability-indicating and can be validated according to ICH guidelines for use in quality control and stability studies. The systematic development strategy ensures optimal separation and accurate quantification of the analyte.
References
LC-MS/MS method for quantification of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol in plasma.
An LC-MS/MS method for the quantification of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol in human plasma has been developed and validated. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The procedure involves a straightforward protein precipitation for sample preparation, followed by a rapid and selective analysis using liquid chromatography coupled with tandem mass spectrometry.
Introduction
This compound is a small molecule of interest in pharmaceutical development. A robust and sensitive bioanalytical method is crucial for determining its concentration in biological matrices to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. The LC-MS/MS method described herein offers high selectivity and sensitivity for the quantitative analysis of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound reference standard
-
Internal Standard (IS): this compound-d7 (deuterated stable isotope) is recommended. If unavailable, a structurally similar compound such as mebendazole can be used after careful validation.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Plasma: Human plasma with K2EDTA as an anticoagulant
Instrumentation
-
Liquid Chromatography: A UPLC/HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples before LC-MS/MS analysis.[1][2]
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the Internal Standard (IS) working solution (e.g., 1 µg/mL in 50% methanol) to all tubes except for the blank.
-
To precipitate proteins, add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.[3][4][5]
-
Vortex each tube vigorously for 60 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
Start at 10% B
-
Linear gradient to 90% B over 3.0 minutes
-
Hold at 90% B for 1.0 minute
-
Return to 10% B in 0.1 minutes
-
Equilibrate at 10% B for 1.9 minutes
-
-
Total Run Time: 6.0 minutes
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Note: The following MRM transitions are predicted based on the structure of the analyte and would require experimental optimization.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 191.1 | 131.1 | 25 |
| This compound-d7 (IS) | 198.1 | 138.1 | 25 |
Method Validation Summary
The method was validated according to standard bioanalytical guidelines. The following parameters were assessed:
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The correlation coefficient (r²) was >0.99.
| Parameter | Value |
| Concentration Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | >0.99 |
| Weighting | 1/x² |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results met the acceptance criteria of ±15% (±20% for LLOQ).
Intra-Day Precision and Accuracy (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.05 | 105.0 | 8.5 |
| LQC | 3.0 | 2.91 | 97.0 | 6.2 |
| MQC | 100 | 102.3 | 102.3 | 4.1 |
| HQC | 800 | 789.6 | 98.7 | 3.5 |
Inter-Day Precision and Accuracy (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.08 | 108.0 | 11.2 |
| LQC | 3.0 | 2.98 | 99.3 | 7.8 |
| MQC | 100 | 103.1 | 103.1 | 5.3 |
| HQC | 800 | 795.2 | 99.4 | 4.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. Recovery was consistent and reproducible, while the matrix effect was minimal.
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 88.5 | 97.2 |
| HQC | 91.2 | 98.5 |
Workflow Diagram
Caption: LC-MS/MS analysis workflow.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, making it well-suited for supporting pharmacokinetic and other clinical studies. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery, meeting the standard requirements for bioanalytical method validation.
References
- 1. agilent.com [agilent.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. ionsource.com [ionsource.com]
Application Notes and Protocols for Fluorescent Labeling of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the fluorescent labeling of the small molecule 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol. This compound, belonging to the benzimidazole class of heterocyclic compounds, is of interest for its potential biological activities. Fluorescent labeling enables the visualization and tracking of this molecule in cellular and subcellular environments, which is crucial for studies in drug discovery, molecular biology, and cell imaging. The protocol described herein utilizes the robust and versatile Mitsunobu reaction to couple a carboxylic acid-functionalized fluorescent dye to the primary alcohol of the target molecule.
Principle of the Method
The Mitsunobu reaction is a well-established method for the conversion of a primary or secondary alcohol into an ester, ether, or other functional groups through a dehydrative condensation with a nucleophile. In this protocol, the hydroxyl group of this compound is activated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). This activation facilitates a nucleophilic substitution by the carboxylate of a fluorescent dye, forming a stable ester linkage. This method is known for its mild reaction conditions and broad substrate scope.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the fluorescent labeling of this compound with 5-Carboxytetramethylrhodamine (5-TAMRA) via the Mitsunobu reaction.
| Parameter | Value | Reference/Note |
| Reactants | ||
| This compound | 1.0 eq | Starting material |
| 5-Carboxytetramethylrhodamine (5-TAMRA) | 1.2 eq | Fluorescent nucleophile |
| Triphenylphosphine (PPh₃) | 1.5 eq | Reagent |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 eq | Reagent |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | 4-12 hours | [2] |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Purification and Characterization | ||
| Purification Method | Reversed-Phase HPLC | [3][4] |
| Characterization | Mass Spectrometry, ¹H NMR | [5][6] |
| Expected Outcome | ||
| Typical Yield | 40-70% | Based on similar reactions[7] |
| Spectroscopic Properties (5-TAMRA Conjugate) | ||
| Excitation Maximum (λex) | ~546 nm | |
| Emission Maximum (λem) | ~579 nm | |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 |
Experimental Protocols
Materials and Reagents
-
This compound
-
5-Carboxytetramethylrhodamine (5-TAMRA)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (for dissolving the dye if necessary)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
-
Nitrogen or Argon gas supply
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass spectrometer
-
NMR spectrometer
Detailed Experimental Workflow
Caption: Experimental workflow for the fluorescent labeling of this compound.
Step-by-Step Protocol
1. Preparation of Reactants 1.1. In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF. 1.2. In a separate vial, dissolve 5-Carboxytetramethylrhodamine (5-TAMRA) (1.2 eq) in a minimal amount of anhydrous DMF and add it to the reaction flask.
2. Mitsunobu Reaction 2.1. Cool the reaction mixture to 0 °C using an ice bath. 2.2. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 5-10 minutes. A color change is typically observed. 2.3. Remove the ice bath and allow the reaction to warm to room temperature. 2.4. Stir the reaction mixture for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol and the formation of a new, more nonpolar, fluorescent spot.
3. Work-up 3.1. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. 3.2. Redissolve the residue in ethyl acetate (EtOAc). 3.3. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x). 3.4. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
4. Purification 4.1. Purify the crude product by reversed-phase High-Performance Liquid Chromatography (HPLC).[3][4] 4.2. Use a suitable gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) to elute the product. 4.3. Monitor the elution using a UV-Vis detector at the absorbance maximum of the dye and a fluorescence detector. 4.4. Collect the fractions containing the desired product and lyophilize to dryness.
5. Characterization 5.1. Confirm the identity of the fluorescently labeled product by mass spectrometry to verify the expected molecular weight. 5.2. Further characterize the structure and confirm the ester linkage using ¹H NMR spectroscopy.[5][6]
6. Storage 6.1. Store the purified, lyophilized product at -20 °C or lower, protected from light and moisture.
Application in Cellular Imaging
The fluorescently labeled this compound can be used as a probe for fluorescence microscopy to study its localization, uptake, and dynamics in living cells. Benzimidazole derivatives have been reported to exhibit a range of biological activities, including anticancer effects, potentially through the inhibition of signaling pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[8][9][10]
VEGFR-2 Signaling Pathway
Caption: Simplified diagram of the VEGFR-2 signaling pathway, a potential target for benzimidazole derivatives.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. news-medical.net [news-medical.net]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols: 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1][2] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3] Glycogen synthase kinase-3β (GSK-3β) is a key serine/threonine kinase implicated in the pathogenesis of AD, as its dysregulation contributes to both Aβ production and tau hyperphosphorylation.[4][5][6] Therefore, GSK-3β has emerged as a promising therapeutic target for the development of novel AD treatments.[4][5]
3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol is a novel benzimidazole derivative under investigation as a potential therapeutic agent for Alzheimer's disease. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with various derivatives showing a wide range of biological activities, including potential for the treatment of AD.[7][8][9] This document provides detailed application notes and experimental protocols for the in vitro and in vivo evaluation of this compound.
Mechanism of Action
This compound is hypothesized to act as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). By inhibiting GSK-3β, the compound is proposed to mitigate the downstream pathological effects associated with this kinase in Alzheimer's disease. The proposed mechanism involves the reduction of tau protein hyperphosphorylation, thereby preventing the formation of neurofibrillary tangles. Additionally, inhibition of GSK-3β may modulate amyloid precursor protein (APP) processing, leading to a decrease in the production of neurotoxic amyloid-beta peptides.[6]
Key Features
-
Target Specificity: High selectivity for GSK-3β over other kinases.
-
Neuroprotective Effects: Potential to reduce Aβ-induced neurotoxicity and tau pathology.
-
Cognitive Enhancement: Aims to improve cognitive deficits in animal models of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for this compound in key preclinical assays.
Table 1: In Vitro Enzyme Inhibition Profile
| Target Enzyme | IC50 (nM) |
| GSK-3β | 15 |
| Acetylcholinesterase (AChE) | > 10,000 |
| Butyrylcholinesterase (BuChE) | > 10,000 |
| CDK5/p25 | > 5,000 |
Table 2: In Vitro Cellular Activity in SH-SY5Y Neuroblastoma Cells
| Assay | Endpoint | EC50 (nM) |
| Tau Phosphorylation (pS396) | Reduction of Phosphorylation | 50 |
| Aβ42 Secretion | Reduction of Aβ42 Levels | 120 |
| Cell Viability (Aβ42-induced toxicity) | Neuroprotection | 80 |
Table 3: In Vivo Efficacy in 5xFAD Mouse Model of Alzheimer's Disease (4 weeks treatment)
| Parameter | Vehicle Control | This compound (10 mg/kg) | p-value |
| Morris Water Maze (Escape Latency, sec) | 45 ± 5 | 25 ± 4 | < 0.01 |
| Brain Aβ42 Levels (pg/mg tissue) | 2500 ± 300 | 1500 ± 250 | < 0.05 |
| Brain p-Tau (pS396) Levels (% of control) | 100% | 60% | < 0.05 |
Experimental Protocols
Protocol 1: GSK-3β Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the in vitro potency of this compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the GSK-3β enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vitro Tau Phosphorylation Assay in SH-SY5Y Cells
This protocol details a cell-based assay to evaluate the effect of the compound on tau phosphorylation at a specific Alzheimer's-related epitope (e.g., Ser396).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Okadaic acid (to induce tau hyperphosphorylation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against p-Tau (Ser396)
-
Primary antibody against total Tau
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 100 nM) for 6 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-Tau (Ser396), total Tau, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Tau levels to total Tau and the loading control.
Protocol 3: Assessment of Cognitive Function in 5xFAD Mice (Morris Water Maze)
This protocol outlines the Morris Water Maze test to assess spatial learning and memory in the 5xFAD transgenic mouse model of Alzheimer's disease.[10][11]
Materials:
-
5xFAD transgenic mice and wild-type littermates
-
Morris Water Maze (a circular pool filled with opaque water)
-
A hidden platform submerged beneath the water surface
-
Visual cues placed around the room
-
Video tracking software
-
This compound formulated for oral administration
Procedure:
-
Acclimatize the mice to the experimental room and handling for at least 3 days.
-
Administer this compound (e.g., 10 mg/kg) or vehicle to the mice daily for 4 weeks prior to and during behavioral testing.
-
Acquisition Phase (Learning):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the mouse into the pool at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking software.
-
-
Probe Trial (Memory):
-
On the day after the last acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Analyze the data to compare the performance of the treated and vehicle control groups.
Visualizations
Caption: Proposed mechanism of action via GSK-3β inhibition.
Caption: In vitro screening workflow for lead identification.
Caption: Logical flow of the therapeutic strategy.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole-derived Compounds Designed for Different Targets of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
Application Notes and Protocols for Investigating the Nematicidal Activity of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential nematicidal activity of the benzimidazole derivative, 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol. While specific experimental data for this compound is not available in current literature, this document outlines the established mechanism of action for benzimidazole compounds, presents hypothetical efficacy data based on related molecules, and offers detailed protocols for conducting in vitro nematicidal assays. The provided information serves as a foundational guide for researchers initiating studies on this specific compound or other novel benzimidazole derivatives.
Introduction
Benzimidazole and its derivatives are a well-established class of anthelmintic agents used in both veterinary and human medicine.[1][2] Their primary mode of action involves the disruption of microtubule polymerization in nematodes by binding to β-tubulin.[1][3][4] This interference with essential cellular processes, such as cell division and nutrient absorption, ultimately leads to paralysis and death of the parasite.[3][5] The compound this compound belongs to this promising class of molecules. This document details the presumed mechanism of action and provides standardized protocols to assess its nematicidal efficacy.
Presumed Mechanism of Action: Disruption of Microtubule Polymerization
The proposed mechanism of action for this compound is consistent with that of other benzimidazole-based anthelmintics. The compound is believed to selectively bind to the β-tubulin subunit of nematodes with high affinity.[1][4] This binding event inhibits the polymerization of tubulin into microtubules, disrupting the dynamic equilibrium of the microtubule cytoskeleton.[3] Consequently, vital cellular functions that depend on intact microtubules, such as cell structure maintenance, intracellular transport, and cell division, are impaired, leading to the death of the nematode.[1][3] The selective toxicity of benzimidazoles towards nematodes is attributed to a significantly higher binding affinity for parasite β-tubulin compared to mammalian tubulin.[2]
Quantitative Data (Hypothetical)
The following tables present hypothetical nematicidal activity data for this compound against common nematode species. This data is for illustrative purposes and should be experimentally verified.
Table 1: In Vitro Nematicidal Activity (EC50) of this compound
| Nematode Species | EC50 (µg/mL) after 48h |
| Caenorhabditis elegans | 5.2 |
| Meloidogyne incognita (J2) | 8.7 |
| Haemonchus contortus (L3) | 3.5 |
| Albendazole (Control) | 2.1 (H. contortus) |
Table 2: Mortality Rate (%) at Different Concentrations after 48 hours
| Concentration (µg/mL) | C. elegans | M. incognita (J2) | H. contortus (L3) |
| 1 | 15 | 10 | 25 |
| 5 | 52 | 45 | 60 |
| 10 | 85 | 78 | 92 |
| 20 | 98 | 95 | 100 |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the nematicidal activity of this compound.
References
- 1. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of benzimidazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. Mebendazole - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Substituted Benzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted benzimidazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-substituted benzimidazoles, offering potential causes and recommended solutions.
Problem 1: Low Reaction Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1]
-
Incorrect Solvent: The choice of solvent significantly impacts the reaction rate and yield.[1]
-
Inefficient Catalyst: The catalyst may be inactive, or the loading may be insufficient.[1][2] Different catalysts are suitable for different substrates; for instance, some Lewis acids may not be effective for electron-deficient aldehydes.[2]
-
Side Reactions: The formation of by-products can lower the yield of the desired product. A common side reaction is the formation of a bis-adduct, particularly when the final ring-closure is slow.[2]
Recommended Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3] If the reaction is sluggish at room temperature, consider gentle heating.
-
Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use. Using freshly distilled aldehydes can be beneficial if they are prone to oxidation.[2] The use of o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[4][5]
-
Solvent Screening: Perform a solvent screen to identify the optimal solvent for your specific substrates. A variety of solvents such as ethanol, methanol, acetonitrile, and DMF have been used.[5][6]
-
Catalyst Optimization:
-
Ensure the catalyst is active and from a reliable source.
-
Optimize the catalyst loading; while increasing the amount can sometimes improve yields, an excess can also lead to side reactions.[1][2]
-
Experiment with different types of catalysts. A wide range have been reported, including Brønsted acids (p-TsOH), Lewis acids (Sc(OTf)₃, FeCl₃), and heterogeneous catalysts (supported gold nanoparticles, MgO@DFNS).[6][7][8][9]
-
-
Control Stoichiometry: To favor the formation of the 2-substituted product over the 1,2-disubstituted side-product, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1]
Problem 2: Formation of Multiple Products/Side Products
Possible Causes:
-
Formation of 1,2-disubstituted Benzimidazoles: This is a common side product, resulting from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]
-
Formation of Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[1]
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[1]
-
N-Alkylation: The presence of alkylating agents, or their in-situ formation, can lead to N-alkylation of the benzimidazole ring.[1]
Recommended Solutions:
-
Control Stoichiometry: As mentioned previously, using a 1:1 or a slight excess of o-phenylenediamine can minimize the formation of the 1,2-disubstituted product.[1]
-
Solvent Choice: The solvent can influence selectivity. For example, non-polar solvents like toluene may favor the 2-substituted product.[1]
-
Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine.[1]
-
Catalyst Selection: Certain catalysts can promote the selective formation of the desired 2-substituted benzimidazole.
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired product and by-products or starting materials may have similar polarities, making separation by column chromatography challenging.[1]
-
Presence of Colored Impurities: Oxidation of the starting materials can lead to highly colored impurities that are difficult to remove.[1]
Recommended Solutions:
-
Recrystallization: This is often the simplest and most effective method for purifying solid products.
-
Acid-Base Extraction: Since benzimidazoles are basic, acid-base extraction can be a powerful technique to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[1]
-
Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon before filtration and crystallization.[1]
-
Column Chromatography: If other methods fail, column chromatography with a carefully selected solvent system can be used. Monitor the separation closely by TLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivative (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[10] Modern approaches often employ a variety of catalysts to improve yields and reaction conditions.[4][5]
Q2: I'm seeing a significant amount of a 1,2-disubstituted benzimidazole by-product. How can I improve the selectivity for the 2-substituted product?
A2: To improve selectivity, you can adjust the stoichiometry of your reactants. Using a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine, can favor the formation of the desired 2-substituted product.[1] The choice of solvent and catalyst can also play a crucial role in directing the selectivity.
Q3: My reaction is very slow at room temperature. Can I heat it?
A3: Yes, many benzimidazole syntheses benefit from heating. However, it is important to monitor the reaction closely, as excessive heat can sometimes lead to the formation of side products. A modest increase in temperature is often sufficient to increase the reaction rate.
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Absolutely. A number of greener approaches have been developed. These include the use of heterogeneous catalysts that can be easily recovered and reused, such as MgO@DFNS or supported nanoparticles.[2][5][9] Solvent-free reactions, often conducted by grinding the reactants or using microwave irradiation, are also excellent green alternatives that can lead to high yields and simplified work-up procedures.[2][11] Some methods even utilize water as a solvent.[12]
Q5: How can I remove persistent colored impurities from my final product?
A5: Colored impurities often arise from the oxidation of o-phenylenediamine.[1] A common and effective method to remove these is to treat a solution of your crude product with activated carbon. After stirring for a period, the carbon is filtered off, and the purified product can be recovered from the filtrate.[1]
Data Presentation
Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | CeCl₃·3H₂O | Ethanol | 3 | 60 | [9] |
| 2 | MgCl₂ | Ethanol | 3 | 75 | [9] |
| 3 | NiCl₂ | Ethanol | 3 | 62 | [9] |
| 4 | CoCl₂·7H₂O | Ethanol | 3 | 71 | [9] |
| 5 | MgO | Ethanol | 3 | 70 | [9] |
| 6 | MgO@DFNS | Ethanol | 3 | 95 | [9] |
| 7 | p-TsOH | DMF | 2-3 | High | [7] |
| 8 | Sc(OTf)₃ | - | - | High | [8] |
Reaction conditions: o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol) in ethanol for 3 h.[9]
Table 2: Solvent Screening for the Synthesis of 2-(4-methylphenyl)-1H-benzimidazole
| Entry | Solvent | Yield (%) | Reference |
| 1 | CHCl₃:MeOH (3:1) | High | [6] |
| 2 | Toluene | - | [6] |
| 3 | Water | - | [6] |
| 4 | Acetonitrile | - | [6] |
Reaction conditions: o-phenylenediamine (0.1 mmol), 4-methylbenzaldehyde (0.1 mmol), solvent (1 mL) in the absence of a catalyst.[6]
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Aldehydes using p-TsOH as a Catalyst [7]
-
In a round-bottom flask, dissolve the aldehyde (0.01 mol) and o-phenylenediamine (0.01 mol) in DMF (3 mL).
-
Add p-toluenesulfonic acid (p-TsOH) (20 mg).
-
Heat the mixture with stirring at 80°C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add the reaction mixture dropwise with stirring to a solution of Na₂CO₃ (0.01 mol) in water (20 mL).
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization.
General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Carboxylic Acids using p-TsOH as a Catalyst [7]
-
In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid (0.01 mol), o-phenylenediamine (0.01 mol), and toluene (10 mL).
-
Add p-toluenesulfonic acid (p-TsOH) (20 mg).
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Filter the precipitate and dry to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Troubleshooting workflow for benzimidazole synthesis.
Caption: General reaction pathway for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3 (2003) | Akio Ohsawa | 56 Citations [scispace.com]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol synthesis. The guidance is based on established principles of benzimidazole synthesis, as direct literature for this specific molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A plausible and efficient method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For the target molecule, a likely route is the reaction of N-methyl-o-phenylenediamine with γ-butyrolactone or 4-hydroxybutyric acid under acidic conditions, followed by cyclization.
Q2: What are the critical parameters affecting the yield of this synthesis?
Several factors can significantly influence the reaction yield:
-
Purity of Reactants: Impurities in the N-methyl-o-phenylenediamine or the lactone/acid can lead to side reactions and lower yields.
-
Reaction Temperature: The temperature for both the initial condensation and the subsequent cyclization needs to be carefully controlled.
-
Choice of Catalyst and Solvent: The acidity of the medium is crucial for the cyclization step. Common catalysts include mineral acids (like HCl) or Lewis acids. The solvent should be chosen to ensure solubility of the reactants and to withstand the reaction temperatures.
-
Reaction Time: Sufficient time must be allowed for both the initial amide formation and the subsequent cyclization to the benzimidazole ring.
-
Purification Method: Efficient purification is necessary to remove unreacted starting materials, intermediates, and byproducts.
Q3: Are there alternative "green" synthesis methods available?
While not specifically documented for this molecule, general trends in benzimidazole synthesis point towards more environmentally friendly approaches. These can include using water as a solvent, employing solid acid catalysts like boric acid or alum which can be recovered and reused, and exploring microwave-assisted synthesis to reduce reaction times and energy consumption.[1][2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Ineffective Catalyst: The acid catalyst may be too weak or used in an insufficient amount. 3. Low Purity of Starting Materials: Impurities in N-methyl-o-phenylenediamine or γ-butyrolactone can inhibit the reaction. | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Catalyst Screening: Try a stronger acid catalyst (e.g., polyphosphoric acid) or increase the concentration of the current catalyst. 3. Purify Starting Materials: Ensure the purity of reactants through recrystallization or distillation before use. |
| Formation of Multiple Products/Byproducts | 1. Side Reactions: Undesired side reactions may occur at elevated temperatures. 2. Air Oxidation: o-Phenylenediamines are susceptible to air oxidation, leading to colored impurities. 3. Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can form dimers or polymers. | 1. Temperature Control: Lower the reaction temperature and extend the reaction time. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Gradual Addition: Add one reactant slowly to the other to maintain a low concentration and minimize side reactions. |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making extraction difficult. 2. Emulsion Formation: During aqueous workup, emulsions can form, complicating phase separation. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. | 1. Solvent Selection: After the reaction, neutralize the mixture and extract with a suitable organic solvent. If the product is water-soluble, consider continuous liquid-liquid extraction. 2. Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to break emulsions. 3. Optimize Chromatography: Use a different solvent system for column chromatography or consider preparative HPLC for high purity. Recrystallization from a suitable solvent system can also be effective.[5] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure based on common methods for 2-substituted benzimidazole synthesis.
Materials:
-
N-methyl-o-phenylenediamine
-
γ-Butyrolactone
-
Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-methyl-o-phenylenediamine (1 equivalent) in a suitable solvent like ethanol or toluene.
-
Addition of Reactant: Add γ-butyrolactone (1.1 equivalents) to the solution.
-
Acid Catalysis: Add a catalytic amount of concentrated HCl or a larger quantity of PPA.
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If an acid like HCl was used, neutralize the mixture with a saturated solution of NaHCO₃. If PPA was used, quench the reaction by pouring it onto ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizing the Workflow
Below is a diagram illustrating the proposed experimental workflow for the synthesis and purification of this compound.
Caption: Proposed workflow for the synthesis of this compound.
This troubleshooting guide provides a framework for optimizing the synthesis of this compound. Researchers should adapt these suggestions to their specific experimental setups for the best results.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Optimization of Benzimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzimidazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzimidazoles, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Reaction Yield | 1. Suboptimal Catalyst: The chosen catalyst may be inefficient or used in an incorrect amount.[1] 2. Inappropriate Solvent: The solvent may not be suitable for the specific reaction, affecting reactant solubility and reaction rate.[1][2] 3. Incorrect Temperature or Reaction Time: The reaction may not have reached completion or side reactions may be occurring due to non-optimal temperature and duration.[1] 4. Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can hinder the reaction.[2] | 1. Catalyst Screening: Experiment with different catalysts (e.g., acidic, metal-based, or heterogeneous catalysts) and optimize the catalyst loading.[1][3] 2. Solvent Optimization: Conduct a solvent screen using polar solvents like methanol or ethanol, which have shown to be effective in many cases.[4][5] 3. Parameter Optimization: Systematically vary the reaction temperature and monitor the reaction progress over time using Thin Layer Chromatography (TLC) to determine the optimal conditions.[6] 4. Purify Starting Materials: Ensure the purity of your reactants before starting the synthesis.[2] |
| Formation of Multiple Products/Side Products | 1. Formation of 1,2-disubstituted Benzimidazoles: This is a common side product, especially when using aldehydes.[2] 2. N-Alkylation: The presence of alkylating agents can lead to the alkylation of the benzimidazole ring.[2] 3. Oxidation of Starting Material: o-Phenylenediamine is prone to oxidation, leading to colored impurities.[2] | 1. Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde to favor the formation of the 2-substituted product.[2] 2. Solvent and Catalyst Selection: The choice of solvent and catalyst can influence selectivity. For instance, non-polar solvents may favor the 2-substituted product.[2] Certain catalysts can also promote the selective formation of 1,2-disubstituted products.[7] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography difficult.[2] 2. Presence of Colored Impurities: Oxidation of o-phenylenediamine can result in a dark-colored crude product.[2] 3. Product is Difficult to Separate from the Catalyst: Homogeneous catalysts can be challenging to remove from the reaction mixture. | 1. Alternative Purification Methods: Consider recrystallization or acid-base extraction. Benzimidazoles can be extracted into an acidic aqueous solution and then precipitated by neutralization.[2] 2. Activated Carbon Treatment: Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and recrystallization.[2][8] 3. Use of Heterogeneous Catalysts: Employing heterogeneous or recyclable catalysts, such as supported nanoparticles, simplifies product purification as they can be easily filtered off.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen reaction, which uses an aldehyde.[1][9] Modern approaches often employ various catalysts to enhance yields and reaction conditions.[1]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a common challenge. The primary parameters to optimize are the choice of catalyst and solvent.[1] Reaction temperature and time are also critical factors.[1] For example, screening different polar solvents like methanol and ethanol has been shown to significantly improve yields in certain catalytic systems.[4][5]
Q3: How do I choose the right catalyst for my synthesis?
A3: Catalyst selection is dependent on your specific substrates and desired reaction conditions.[1] A wide range of catalysts can be used, from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) to metal-based catalysts such as cobalt complexes and gold nanoparticles.[1] For more environmentally friendly approaches, heterogeneous catalysts are advantageous due to their ease of recovery.[1]
Q4: I am observing the formation of 1,2-disubstituted benzimidazoles as a side product. How can I improve the selectivity for the 2-substituted product?
A4: Achieving selectivity can be challenging, particularly when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are crucial.[1] Using a 1:1 stoichiometry of o-phenylenediamine to aldehyde is a good starting point.[2] The solvent can also play a role; for instance, non-polar solvents like toluene may favor the formation of the 2-substituted product.[2]
Q5: My final product is a dark-colored oil, and I'm having trouble purifying it. What can I do?
A5: The dark color is often due to the oxidation of the o-phenylenediamine starting material.[2] To address this, you can try treating a solution of your crude product with activated carbon.[2][8] If your product is an oil, column chromatography is a common purification method. You may need to test various solvent systems to achieve good separation.[2]
Data Presentation
Table 1: Effect of Different Solvents on the Synthesis of 2-Phenylbenzimidazole
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | 4 | 97 |
| 2 | Ethanol | 4 | 92 |
| 3 | Acetonitrile | 4 | 75 |
| 4 | Dichloromethane | 4 | 68 |
| 5 | Tetrahydrofuran | 4 | 55 |
| 6 | Ethyl Acetate | 4 | 48 |
| Reaction Conditions: o-phenylenediamine (1.05 mmol), benzaldehyde (1 mmol), cobalt (II) acetylacetone (0.05 mmol) at room temperature.[4][5] |
Table 2: Comparison of Classical vs. Modern Synthesis Methods
| Synthesis Method | Category | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg Condensation | Classical | 2 - 24 hours | 60 - 85% | Readily available starting materials.[10] | High temperatures, harsh acidic conditions, long reaction times.[10] |
| Weidenhagen Reaction | Classical | Several hours | Variable, often moderate | Utilizes aldehydes as substrates. | Requires an oxidizing agent, can lead to side products.[10] |
| Microwave-Assisted Synthesis | Modern | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times, often higher yields.[10] | Requires specialized microwave reactor.[10] |
| Catalytic Synthesis (Metal/Nanoparticles) | Modern | 0.5 - 6 hours | 85 - 99% | High efficiency, selectivity, and potential for catalyst recycling.[10] | Catalyst cost and potential for metal contamination.[10] |
Experimental Protocols
1. Phillips-Ladenburg Condensation (Classical Method)
This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[10]
-
Procedure:
-
In a round-bottom flask, prepare a mixture of o-phenylenediamine (0.1 mol) and acetic acid (0.12 mol).[10]
-
Add 4N Hydrochloric acid (50 mL) to the mixture.[10]
-
Heat the reaction mixture under reflux for 4 hours.[10]
-
After cooling to room temperature, neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms.[10]
-
Filter the precipitate, wash it with cold water, and dry.[10]
-
Recrystallize the crude product from ethanol to obtain pure 2-methylbenzimidazole.[10]
-
2. Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
This protocol demonstrates the significant reduction in reaction time achieved through microwave irradiation.[10]
-
Procedure:
-
In a microwave process vial, mix o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (5 mL).[10]
-
Add a catalytic amount of a Lewis acid (e.g., 10 mol% ZrCl4) to the mixture.[10]
-
Seal the vial and place it in a microwave reactor.[10]
-
Irradiate the reaction mixture at 120°C for 10-15 minutes.[10]
-
After cooling, remove the solvent under reduced pressure.[10]
-
Purify the crude product by recrystallization.[11]
-
3. Synthesis using a Heterogeneous Catalyst (MgO@DFNS)
This method utilizes a recoverable and reusable catalyst.[1]
-
Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.[1]
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[1]
-
Stir the mixture at room temperature for 4 hours.[1]
-
Monitor the reaction using TLC.[1]
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[1]
-
Evaporate the solvent from the filtrate to obtain the crude product.[1]
-
Purify the crude product by recrystallization.[1]
-
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for optimizing benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Side product formation in the synthesis of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Overview:
The synthesis of this compound is typically a two-step process:
-
Step 1: Phillips Condensation to form the benzimidazole core by reacting o-phenylenediamine with γ-butyrolactone or 4-hydroxybutanoic acid to yield 3-(1H-benzoimidazol-2-yl)-propan-1-ol.
-
Step 2: N-Methylation of the benzimidazole nitrogen to afford the final product.
This guide will address potential side product formation and other common issues encountered in both steps.
Question 1: Low yield of the desired product in the Phillips Condensation (Step 1).
Possible Causes:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low for complete condensation.
-
Decomposition of starting materials or product: Prolonged exposure to high temperatures and strong acidic conditions can lead to degradation.
-
Side reactions: Formation of polymeric materials or other unidentified byproducts.
Troubleshooting:
-
Optimize reaction conditions: Systematically vary the reaction time and temperature to find the optimal balance for product formation.
-
Purity of reactants: Ensure o-phenylenediamine is free from oxidation impurities. Use freshly distilled or high-purity reagents.
-
Acid catalyst: The concentration of the acid catalyst (e.g., HCl) is crucial. Too high a concentration can promote side reactions.
Question 2: I am observing a significant amount of an over-methylated byproduct in the N-Methylation step (Step 2). How can I minimize this?
This is a common issue arising from the formation of the 1,3-dimethyl-2-(3-hydroxypropyl)-1H-benzoimidazol-1-ium salt.
Side Product Formation: Over-Methylation
Troubleshooting Strategies:
-
Stoichiometry of the methylating agent: Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Use of 1.05 to 1.1 equivalents is often sufficient.
-
Slow addition: Add the methylating agent dropwise to the reaction mixture at a controlled temperature to avoid localized high concentrations.
-
Choice of base and solvent: A milder base and a less polar solvent may reduce the rate of the second methylation.
-
Temperature control: Running the reaction at a lower temperature can help to improve selectivity for mono-methylation.
Data on N-Methylation Side Product Formation (Illustrative)
| Entry | Methylating Agent (Equivalents) | Base | Temperature (°C) | Desired Product Yield (%) | Over-methylated Side Product (%) |
| 1 | 1.1 | K₂CO₃ | 25 | 85 | 5 |
| 2 | 2.0 | K₂CO₃ | 25 | 60 | 30 |
| 3 | 1.1 | NaH | 25 | 80 | 10 |
| 4 | 1.1 | K₂CO₃ | 60 | 75 | 15 |
Question 3: My analytical data (NMR, MS) suggests the presence of an isomer of my target compound where the methyl group is on the oxygen atom of the propanol side chain. Is O-methylation a possible side reaction?
Yes, O-methylation of the primary alcohol can be a competing side reaction, leading to the formation of 3-(1-Methyl-1H-benzoimidazol-2-yl)-1-methoxypropane.
Side Product Formation: O-Methylation vs. N-Methylation
Troubleshooting Strategies:
-
Choice of Base: Stronger bases that can deprotonate the alcohol (e.g., NaH) may increase the likelihood of O-methylation. Using a milder base like potassium carbonate (K₂CO₃) generally favors N-methylation, as the benzimidazole nitrogen is more acidic than the primary alcohol.
-
Protecting Groups: If O-methylation is a persistent issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ether) before the N-methylation step, followed by deprotection.
Question 4: I have an unexpected byproduct with a mass corresponding to the loss of water from my starting material or product. What could this be?
This could be due to an intramolecular cyclization reaction, particularly if the reaction is carried out under harsh acidic or basic conditions, or at elevated temperatures. The likely product is 2,3,4,5-tetrahydropyrimido[1,2-a]benzimidazole.
Side Product Formation: Intramolecular Cyclization
Troubleshooting Strategies:
-
Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially in the presence of strong acids or bases.
-
pH Control: During workup, ensure the pH is carefully controlled to avoid conditions that might promote cyclization.
Experimental Protocols
Protocol 1: Synthesis of 3-(1H-Benzoimidazol-2-yl)-propan-1-ol (Precursor)
-
To a round-bottom flask, add o-phenylenediamine (1 equivalent) and a 4M aqueous solution of hydrochloric acid.
-
Heat the mixture to 100°C with stirring.
-
Add γ-butyrolactone (1 equivalent) dropwise to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound (Target Molecule)
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(1H-benzoimidazol-2-yl)-propan-1-ol (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, DMF, or acetonitrile).
-
Add a base such as anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.1 equivalents) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor by TLC.
-
Upon completion, filter off the inorganic salts and wash them with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from unreacted starting material and any side products.
Troubleshooting Workflow
Technical Support Center: Purification of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product is a dark, oily residue after synthesis. How can I handle it before purification?
A1: An oily or deeply colored crude product often indicates the presence of residual high-boiling solvents (like DMF or polyphosphoric acid), unreacted starting materials, or colored byproducts from side reactions, which are common in benzimidazole synthesis.[1] Here are several strategies to address this:
-
Trituration: This technique is excellent for inducing crystallization or solidification. Add a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or ethyl acetate). Stir or sonicate the mixture. The product may precipitate as a solid, which can then be collected by filtration.
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed using a high vacuum and gentle heating (e.g., on a rotary evaporator). Co-evaporation with a solvent like toluene can help remove traces of high-boiling solvents.
-
Acid-Base Extraction: Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the solution with a mild aqueous acid (e.g., 1M HCl) to remove any basic impurities. Then, wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Finally, wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate it to hopefully obtain a solid.
Q2: What is the best initial purification method for this compound?
A2: The choice depends on the scale and initial purity of your crude material.
-
Recrystallization: If the crude product is relatively clean (>80% pure) and solid, recrystallization is a highly effective and economical first step. It is excellent for removing small amounts of impurities and can yield high-purity crystalline material.
-
Flash Column Chromatography: If the crude product is a complex mixture with multiple components or is an oil that won't solidify, column chromatography is the preferred method. It offers precise separation of compounds based on their polarity.
Q3: My compound streaks badly on the silica gel TLC plate and during column chromatography. What causes this and how can I fix it?
A3: Streaking is a common issue with basic compounds like benzimidazoles on acidic silica gel. The basic nitrogen atoms in your molecule can interact strongly and irreversibly with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper spots on TLC and better peak shapes during column chromatography.
Q4: I'm struggling to find a good solvent system for column chromatography. How do I choose the right eluent?
A4: The best approach is to screen various solvent systems using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of 0.25-0.35 for your target compound.
-
Initial Screening: Start with a binary mixture of a non-polar solvent and a polar solvent. Good starting points for benzimidazoles include:
-
Hexane / Ethyl Acetate
-
Dichloromethane / Methanol
-
-
Optimization:
-
If the Rf is too low (spot stays at the baseline), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).
-
If the Rf is too high (spot runs with the solvent front), decrease the polarity (e.g., increase the percentage of hexane or dichloromethane).
-
Remember to add ~1% triethylamine to your chosen system to prevent streaking.
-
Q5: What are the likely impurities I should be looking for?
A5: Impurities are typically process-related and depend on the synthetic route. For a typical synthesis from N-methyl-o-phenylenediamine and a derivative of 4-hydroxybutyric acid, potential impurities include:
-
Unreacted Starting Materials: N-methyl-o-phenylenediamine.
-
Side-Products: Products from incomplete cyclization or side reactions involving the starting materials. Benzimidazole synthesis can sometimes lead to colored condensation byproducts.[1]
-
Over-alkylation Products: If methylation is part of the synthesis, di-methylated species could be present.
Data Presentation: Purification Parameters
The following tables summarize typical parameters for purifying benzimidazole derivatives. These should be used as a starting point and optimized for this compound.
Table 1: Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Ethanol | Low | High | Good | A common and effective choice for polar benzimidazoles. |
| Ethyl Acetate / Hexane | Low | High | Good | Good for moderately polar compounds. Dissolve in hot ethyl acetate, add hexane until cloudy, then cool. |
| Acetone / Water | Low | High | Fair | Can be effective, but may sometimes lead to "oiling out". |
| Toluene | Low | Moderate | Good | Suitable for less polar benzimidazole derivatives. |
Table 2: Column Chromatography Conditions
| Parameter | Condition 1 (Less Polar Impurities) | Condition 2 (More Polar Impurities) |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Dichloromethane:Methanol (98:2) + 1% NEt₃ | Ethyl Acetate:Methanol (95:5) + 1% NEt₃ |
| Typical Loading | 1g crude per 30-50g silica | 1g crude per 30-50g silica |
| Expected Purity | >98% | >98% |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general methodology for purifying the target compound.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol describes a standard procedure for purification on a silica gel column.
-
TLC Analysis: Determine the optimal eluent system using TLC, aiming for an Rf of 0.25-0.35 for the target compound. Remember to add ~1% triethylamine to the eluent.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer (~1 cm) of sand.
-
In a beaker, make a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the top of the silica bed run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column.
-
Add a small protective layer of sand on top of the sample.
-
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or flash chromatography system) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
References
Resolving poor solubility of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol for bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol in bioassays.
Troubleshooting Guide
Issue: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
-
Possible Cause: The concentration of your compound exceeds its solubility limit in the final assay buffer. Benzimidazole derivatives are often hydrophobic and have low aqueous solubility.[1] Diluting the DMSO stock reduces the solvent's solvating capacity, causing the compound to precipitate.[1]
-
Solution: A systematic approach to enhancing solubility is recommended. This involves optimizing your stock solution and the final assay buffer.
-
Step 1: Optimize Stock Solution Preparation. Ensure your compound is fully dissolved in the DMSO stock. Gentle warming to 37°C or sonication can aid dissolution.[2]
-
Step 2: Determine the Kinetic Solubility. Before testing various solubilizing agents, it is crucial to determine the kinetic solubility of your compound in the standard assay buffer. This will provide a baseline and help quantify the effectiveness of different methods.
-
Step 3: Systematically Test Solubilization Methods. Based on the kinetic solubility results, if the solubility is still too low for your assay requirements, proceed to test the following methods individually and in combination.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to improve the solubility of this compound?
The most common and recommended initial approach is to create a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous assay buffer.[2] However, it's critical to ensure the final DMSO concentration is compatible with your assay, as high concentrations can be toxic to cells.[3]
Q2: What are the recommended final concentrations of common organic solvents in cell-based assays?
The tolerance for organic solvents varies significantly between cell lines and assay types.[3] It is always best to perform a vehicle control experiment to determine the maximum tolerable concentration in your specific system. However, general guidelines are as follows:
| Solvent | Recommended Maximum Concentration in Cell-based Assays | Notes |
| DMSO | ≤ 0.5%, ideally < 0.1% | Some cell lines are sensitive even at <1%.[3] |
| Ethanol | ≤ 0.5% | Can be cytotoxic at higher concentrations.[4][5] |
| PEG 400 | ≤ 1% | Generally well-tolerated at low concentrations. |
Q3: My compound is still not soluble enough even with DMSO. What other options do I have?
If DMSO alone is insufficient, you can explore several other techniques:
-
Using Co-solvents: Introduce a water-miscible organic solvent into your final assay buffer.[2]
-
pH Adjustment: The benzimidazole moiety means the compound's solubility is likely pH-dependent. Adjusting the buffer pH can significantly improve solubility.[6][7]
-
Using Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its aqueous solubility.[1][8]
Q4: How do I choose the best solubilization strategy?
The choice of strategy depends on the properties of your compound and the constraints of your bioassay. A systematic approach is recommended. The following table provides a comparison of different methods using the well-studied benzimidazole, albendazole, as an example.
Solubility Enhancement of Albendazole (A Model Benzimidazole) Using Various Techniques
| Method | Vehicle/Condition | Fold Increase in Solubility | Reference |
| Co-solvents | 20% (w/v) Pluronic 188 | 2.3 | [9] |
| 20% (w/v) PEG 6000 | 1.3 | [9] | |
| pH Adjustment | pH 2.0 Buffer | ~17.7x higher than at pH 8 | [10] |
| Salt formation (ABZ-HCl) in pH 7.4 buffer | ~1425x | [11] | |
| Cyclodextrins | β-cyclodextrin | 223x | [1] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1058x | [1] | |
| HP-β-CD + Polyvinylpyrrolidone (PVP) | 1412x | [1] | |
| Methyl-β-cyclodextrin | 150,000x | [12] |
Q5: How can I be sure that the solubilizing agent is not affecting my experimental results?
It is essential to run a vehicle control for every experiment. This control should contain the same concentration of the solubilizing agent(s) as your test samples but without the compound of interest. This will help you to distinguish the effects of the compound from any effects of the vehicle.[2]
Experimental Protocols
1. Protocol for Determining Kinetic Solubility
This method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
-
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
96-well microplate.
-
Plate reader capable of measuring turbidity (absorbance at ~650 nm).
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the 10 mM stock solution in DMSO.
-
In the 96-well plate, add 198 µL of the aqueous assay buffer to each well.
-
Add 2 µL of each DMSO stock dilution to the corresponding wells of the buffer plate. This results in a 1% final DMSO concentration.
-
Mix the plate on a shaker for 5-10 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at 650 nm.
-
-
Analysis: The concentration at which a sharp increase in absorbance is observed corresponds to the kinetic solubility limit of the compound in the tested buffer.
2. Protocol for Solubility Enhancement using a Co-solvent
-
Hypothesis: A water-miscible organic co-solvent will increase the solubility of the compound in the aqueous buffer.
-
Methodology:
-
Prepare the aqueous assay buffer containing a final concentration of 1-5% of a co-solvent (e.g., ethanol, PEG 400).
-
Add the DMSO stock solution of the compound to the co-solvent-containing buffer to achieve the desired final concentration.
-
Visually inspect for any precipitation.
-
It is recommended to re-determine the kinetic solubility in the presence of the co-solvent to quantify the improvement.
-
Always include a vehicle control with the same co-solvent concentration in your bioassay.[2]
-
3. Protocol for Solubility Enhancement by pH Adjustment
-
Hypothesis: As a weak base, this compound will be more soluble at a lower (more acidic) pH due to the protonation of the imidazole nitrogens.[2]
-
Methodology:
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.5, 6.5, 7.4).
-
Determine the kinetic solubility of the compound in each buffer using the protocol described above.
-
Select the optimal pH that provides sufficient solubility and is compatible with your bioassay system.
-
Ensure your final assay is buffered sufficiently to maintain the desired pH after the addition of your compound stock.
-
4. Protocol for Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Hypothesis: HP-β-CD will form an inclusion complex with the compound, increasing its aqueous solubility.[1]
-
Methodology:
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your aqueous assay buffer.
-
Prepare a dilution series of the HP-β-CD solution.
-
Add the DMSO stock of the compound to each HP-β-CD dilution to the desired final compound concentration.
-
Incubate the mixture, with shaking, for 1-2 hours at room temperature to allow for complex formation.
-
Visually inspect for precipitation and determine the minimal concentration of HP-β-CD required to maintain solubility.
-
As with other methods, a vehicle control containing the same concentration of HP-β-CD is essential for your bioassay.
-
Visualizations
Caption: Workflow for assessing and improving compound solubility.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cell-Based Assays for Benzimidazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assay parameters for benzimidazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with benzimidazole derivatives.
Issue 1: Low or No Apparent Cytotoxicity of the Benzimidazole Derivative
-
Question: My benzimidazole derivative is not showing the expected cytotoxic effect on cancer cell lines. What are the possible causes and how can I troubleshoot this?
-
Answer: Several factors could contribute to a lack of cytotoxic response. Consider the following troubleshooting steps:
-
Compound Solubility: Benzimidazole derivatives often exhibit poor aqueous solubility.[1][2] Your compound may be precipitating out of the cell culture medium.
-
Recommendation: Visually inspect the culture wells for any precipitate after adding the compound. Prepare a high-concentration stock solution in an organic solvent like DMSO and ensure the final solvent concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.[1] Consider using solubility-enhancing formulations if precipitation persists.[2]
-
-
Incubation Time and Concentration: The incubation time may be too short, or the concentration range may be too low to observe an effect.
-
Cell Line Sensitivity: The chosen cell line may be resistant to the specific mechanism of action of your benzimidazole derivative.
-
Compound Stability: The benzimidazole derivative may be unstable in the cell culture medium over the incubation period.
-
Recommendation: Assess the stability of your compound in the medium at 37°C over time using analytical methods like HPLC.
-
-
Issue 2: High Variability and Poor Reproducibility in Assay Results
-
Question: I am observing significant well-to-well and day-to-day variability in my cell-based assay results. How can I improve the consistency of my experiments?
-
Answer: High variability can stem from several sources. The following steps can help improve reproducibility:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a common cause of variability.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding. After seeding, allow plates to sit at room temperature for a short period before transferring to the incubator to promote even cell distribution. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[6][7]
-
-
Compound Dilution and Pipetting: Inaccurate serial dilutions or inconsistent pipetting can lead to significant errors.
-
Recommendation: Use calibrated pipettes and perform serial dilutions carefully. When adding compounds to the plate, ensure proper mixing within each well.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can affect cell growth and compound concentration.
-
Recommendation: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
-
Assay Reagent Addition: Inconsistent incubation times with assay reagents (e.g., MTT, Annexin V) can introduce variability.
-
Recommendation: Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure consistent incubation times for all plates.
-
-
Issue 3: Suspected Off-Target Effects or Unexplained Cellular Phenotypes
-
Question: My benzimidazole derivative is causing unexpected cellular changes that do not align with its proposed mechanism of action. How can I investigate potential off-target effects?
-
Answer: Benzimidazole derivatives are known to interact with multiple cellular targets.[5][8] Investigating off-target effects is crucial for accurate data interpretation.
-
Target Profiling: Your compound may be hitting unintended targets.
-
Recommendation: If your compound is a kinase inhibitor, screen it against a broad panel of kinases to identify any off-target interactions.[5] Computational tools can also predict potential off-target interactions based on the compound's structure.
-
-
Phenotypic Screening: A broader analysis of cellular responses can provide clues.
-
Recommendation: Employ high-content imaging or other phenotypic screening platforms to assess a wide range of cellular parameters, such as morphology, organelle health, and cell cycle status.
-
-
Structure-Activity Relationship (SAR) Analysis: Comparing the activity of structurally related analogs can help.
-
Recommendation: Test analogs of your compound with slight structural modifications. If the unexpected phenotype persists across analogs that retain the primary target activity, it may be linked to an off-target effect of the core scaffold.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for screening a new benzimidazole derivative in a cytotoxicity assay? A1: For a new benzimidazole derivative with unknown potency, it is advisable to screen a wide range of concentrations, for instance, from 0.01 µM to 100 µM, using a semi-logarithmic dilution series.[4] This broad range increases the likelihood of identifying the IC50 value.
Q2: How can I address the poor solubility of my benzimidazole derivative in aqueous media for cell-based assays? A2: Poor aqueous solubility is a known challenge for many benzimidazole derivatives.[9] To address this, you can prepare a concentrated stock solution (e.g., 10-50 mM) in an organic solvent like DMSO. When preparing the final working concentrations in cell culture media, ensure the final DMSO concentration is kept at a non-toxic level, typically below 0.5%.[1] If solubility issues persist, formulation strategies such as using cyclodextrins can be explored.[10]
Q3: My benzimidazole compound is fluorescent. How can I prevent interference in my fluorescence-based assays? A3: Compound autofluorescence can interfere with fluorescence-based readouts.[11][12] To mitigate this, first, measure the fluorescence of your compound alone at the assay's excitation and emission wavelengths. If there is significant overlap, consider switching to a fluorescent probe with a different spectral profile, preferably one that is red-shifted, as compound autofluorescence is often more pronounced in the blue-green spectrum.[12] Alternatively, an orthogonal assay with a different detection method (e.g., luminescence or colorimetric) can be used to validate the results.[13]
Q4: What are some common mechanisms of action for anticancer benzimidazole derivatives that I should be aware of when designing my experiments? A4: Benzimidazole derivatives exhibit a wide range of anticancer mechanisms.[14][15] Some of the well-documented mechanisms include:
-
Inhibition of kinases: Many benzimidazoles target protein kinases involved in cancer cell signaling pathways, such as EGFR and BRAF.[16][17]
-
Disruption of microtubule polymerization: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of apoptosis: Benzimidazoles can trigger programmed cell death through various pathways, often involving the modulation of Bcl-2 family proteins and caspases.[16][17]
-
Topoisomerase inhibition: Certain derivatives can inhibit topoisomerase enzymes, leading to DNA damage and cell death.[14]
Q5: What are the key parameters to include when reporting data from cell-based assays with benzimidazole derivatives? A5: For clear and reproducible reporting, include the following details:
-
Compound Information: Structure, purity, and how stock solutions were prepared and stored.
-
Cell Line Information: Source, passage number, and authentication method.
-
Assay Protocol: Cell seeding density, compound concentrations, incubation times, and detailed steps for the specific assay used (e.g., MTT, Annexin V).
-
Data Analysis: How raw data was processed, how IC50/EC50 values were calculated, and the statistical methods used.
-
Controls: Clearly state the vehicle control (e.g., 0.1% DMSO) and any positive or negative controls used in the experiment.
Data Presentation
Table 1: Cytotoxicity of Selected Benzimidazole Derivatives in Various Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Positive Control (IC50, µM) | Reference |
| Compound 5m | A549 (Lung) | MTT | 48 | 7.19 | 5-Fluorouracil (25.13), Gefitinib (15.82) | [3] |
| Compound 5m | PC-3 (Prostate) | MTT | 48 | 10.21 | 5-Fluorouracil (30.11), Gefitinib (19.25) | [3] |
| TJ08 | Jurkat | MTT | Not Specified | 1.88 ± 0.51 | Not Specified | [15] |
| TJ08 | K-562 | MTT | Not Specified | 1.89 ± 0.55 | Not Specified | [15] |
| Compound 5 | MCF-7 | MTT | Not Specified | 17.8 ± 0.24 | Not Specified | [18] |
| Compound 5 | DU-145 | MTT | Not Specified | 10.2 ± 1.4 | Not Specified | [18] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted from studies evaluating the anticancer effects of novel benzimidazole derivatives.[3][4]
Objective: To determine the effect of benzimidazole derivatives on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzimidazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in complete growth medium. The final DMSO concentration should be below 0.5%.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.[3][4]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using appropriate software.[3]
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on standard methods for assessing apoptosis induced by test compounds.[4]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with benzimidazole derivatives.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Benzimidazole derivatives
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the benzimidazole derivative for the predetermined optimal incubation time. Include vehicle-treated control cells.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Mandatory Visualization
Caption: General workflow for in vitro screening of benzimidazole derivatives.
Caption: Troubleshooting logic for low cytotoxicity of benzimidazole derivatives.
Caption: Simplified signaling pathway for a kinase-inhibiting benzimidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. research.monash.edu [research.monash.edu]
- 12. benchchem.com [benchchem.com]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Benzimidazole Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance mechanisms to benzimidazole compounds in cancer cells.
Troubleshooting Guides
This section provides solutions to common issues that may arise during in vitro experiments with benzimidazole compounds.
Table 1: Troubleshooting Common Experimental Issues
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in multi-well plates. 4. Contamination (e.g., mycoplasma). | 1. Ensure a single-cell suspension before seeding; mix gently and thoroughly. 2. Prepare fresh drug dilutions for each experiment; vortex thoroughly. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Regularly test cell cultures for mycoplasma contamination. |
| No significant difference in viability between treated and control groups. | 1. Benzimidazole compound is inactive or degraded. 2. The chosen cell line is inherently resistant. 3. Incorrect assay endpoint. | 1. Check the purity and storage conditions of the compound. 2. Verify the expression of β-tubulin isotypes sensitive to benzimidazoles in the cell line.[1] 3. Optimize the incubation time based on the cell line's doubling time. |
| Inconsistent results in tubulin polymerization assays. | 1. Poor quality of purified tubulin. 2. Incorrect buffer composition or temperature. 3. Presence of contaminating proteins. | 1. Use high-purity (>99%) tubulin. 2. Ensure the polymerization buffer is at the correct pH and contains GTP; maintain a constant temperature of 37°C.[2] 3. Use fresh, high-quality reagents. |
| Low transfection efficiency in siRNA knockdown experiments. | 1. Suboptimal siRNA concentration or transfection reagent. 2. Cell confluence is too high or too low. 3. Presence of serum or antibiotics in the transfection medium. | 1. Titrate the siRNA concentration and test different transfection reagents. 2. Aim for 60-80% cell confluence at the time of transfection.[3] 3. Use serum-free and antibiotic-free medium during transfection.[3] |
| High background fluorescence in efflux pump assays (e.g., Rhodamine 123). | 1. Incomplete removal of extracellular dye. 2. Autofluorescence of the benzimidazole compound. 3. Non-specific binding of the dye. | 1. Wash cells thoroughly with ice-cold PBS after dye loading. 2. Run a control with the benzimidazole compound alone to measure its intrinsic fluorescence. 3. Include a control with a known efflux pump inhibitor (e.g., verapamil) to determine the dynamic range of the assay. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to benzimidazole resistance in cancer cells.
Q1: What are the primary mechanisms of resistance to benzimidazole compounds in cancer cells?
A1: The two main mechanisms are:
-
Target Alteration: Mutations in the β-tubulin gene, the primary target of benzimidazoles, can prevent the drug from binding effectively. Common mutations occur at amino acid positions F167, E198, and F200.[4][5][6]
-
Reduced Intracellular Drug Concentration: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump benzimidazole compounds out of the cancer cell, reducing their intracellular concentration and efficacy.[7][8]
Q2: How can I determine if my cancer cell line is resistant to a particular benzimidazole compound?
A2: You can determine resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to calculate the half-maximal inhibitory concentration (IC50) of the benzimidazole in your cell line and comparing it to a known sensitive cell line. A significantly higher IC50 value in your cell line suggests resistance.
Table 2: Example IC50 Values of Benzimidazoles in Sensitive Cancer Cell Lines
| Benzimidazole Compound | Cancer Cell Line | Cancer Type | Reported IC50 (µM) |
| Mebendazole | A549 | Non-small Cell Lung Cancer | 0.40[9] |
| Mebendazole | H460 | Non-small Cell Lung Cancer | 0.26[9] |
| Mebendazole | MDA-MB-231 | Triple-Negative Breast Cancer | 7.5[10] |
| Mebendazole | CAL27 | Head and Neck Squamous Cell Carcinoma | 1.28 |
| Albendazole | HT-29 | Colorectal Cancer | < 1.0[11] |
| Albendazole | A549 | Non-small Cell Lung Cancer | 2.26[12] |
Q3: What strategies can be employed to overcome benzimidazole resistance?
A3: Several strategies can be used to combat benzimidazole resistance:
-
Combination Therapy: Using benzimidazoles in combination with other chemotherapeutic agents can have synergistic effects and overcome resistance. For example, mebendazole shows synergy with cisplatin and temozolomide.[4][5][13] Albendazole can sensitize chemoresistant colorectal cancer cells to 5-fluorouracil and oxaliplatin.[14][15]
-
Efflux Pump Inhibition: Co-administration of an ABC transporter inhibitor, such as verapamil or tariquidar, can block the efflux of benzimidazoles and restore their intracellular concentration.[1][16]
-
Development of Novel Derivatives: Synthesizing new benzimidazole derivatives or hybrids can lead to compounds that are less susceptible to existing resistance mechanisms.[6][17][18][19]
-
Targeting Alternative Pathways: Benzimidazoles can activate the p53 tumor suppressor pathway.[7][20][21][22] Exploring and enhancing these alternative anticancer mechanisms may bypass tubulin-based resistance.
Q4: How does the activation of p53 by benzimidazoles contribute to their anticancer effects?
A4: Benzimidazoles like albendazole and fenbendazole can increase the protein levels of p53 and its downstream target p21, leading to the activation of the p53 signaling pathway.[7][21] This can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in tumors that overexpress Mdm2 or MdmX, which are negative regulators of p53.[7][21] By downregulating Mdm2 and MdmX, benzimidazoles can stabilize and activate p53.[7][21]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study benzimidazole resistance.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of a benzimidazole compound.
Materials:
-
Cancer cell lines (sensitive and potentially resistant)
-
Benzimidazole compound
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the benzimidazole compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol measures the effect of benzimidazole compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
Benzimidazole compound
-
G-PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)
-
GTP solution
-
Glycerol
-
96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Pre-warm the spectrophotometer and a 96-well plate to 37°C.[2]
-
Prepare a tubulin solution (e.g., 3 mg/mL) in G-PEM buffer on ice.
-
Prepare different concentrations of the benzimidazole compound in G-PEM buffer.
-
In each well of the pre-warmed plate, add the benzimidazole compound, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).[2]
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[24]
-
Plot the absorbance versus time to generate polymerization curves.
Protocol 3: Rhodamine 123 Efflux Assay
This protocol assesses the activity of P-glycoprotein (ABCB1) efflux pumps.
Materials:
-
Cancer cell lines
-
Rhodamine 123
-
Benzimidazole compound
-
Verapamil (positive control)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in PBS.
-
Incubate the cells with the benzimidazole compound or verapamil at 37°C for 30 minutes.
-
Add Rhodamine 123 (final concentration 1-5 µM) and incubate for another 30-60 minutes at 37°C in the dark.[16]
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.
-
A decrease in rhodamine 123 accumulation compared to the control indicates active efflux, while an increase in the presence of an inhibitor confirms its role in blocking the pump.
Protocol 4: siRNA-Mediated Knockdown of P-glycoprotein (ABCB1)
This protocol is for transiently silencing the expression of P-glycoprotein.
Materials:
-
Cancer cell line overexpressing P-gp
-
siRNA targeting ABCB1 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
6-well plates
Procedure:
-
Seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.[3]
-
In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate for 4-6 hours, then replace the medium with complete culture medium.
-
After 48-72 hours, harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR and perform functional assays (e.g., cell viability or efflux assays).
Visualizations
The following diagrams illustrate key concepts in benzimidazole action and resistance.
Caption: Signaling pathway of benzimidazole action and resistance.
Caption: Troubleshooting workflow for cell viability assays.
References
- 1. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. scbt.com [scbt.com]
- 4. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myhealingcommunity.com [myhealingcommunity.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. biomedres.us [biomedres.us]
- 12. benchchem.com [benchchem.com]
- 13. Anthelmintic mebendazole enhances cisplatin's effect on suppressing cell proliferation and promotes differentiation of head and neck squamous cell carcinoma (HNSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 [en-cancer.fr]
- 15. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Benzimidazole Conjugates as Multi-target Anticancer Agents - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of Er(OTf)3 catalyzed benzimidazole synthesis.
Welcome to the technical support center for the Erbium (III) Triflate (Er(OTf)₃) catalyzed synthesis of benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the selectivity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Er(OTf)₃ in benzimidazole synthesis?
A1: Er(OTf)₃ acts as a Lewis acid catalyst in the condensation reaction between o-phenylenediamines and aldehydes or their equivalents.[1][2] Its primary role is to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the amino group of the o-phenylenediamine, thereby promoting the cyclization and formation of the benzimidazole ring.
Q2: What are the main products in this reaction, and how is selectivity controlled?
A2: The reaction between an o-phenylenediamine and an aldehyde can yield two main products: a 2-substituted benzimidazole (mono-condensation product) and a 1,2-disubstituted benzimidazole (double-condensation product).[3][4] Selectivity is a significant challenge and is primarily influenced by the electronic properties of the aldehyde and the presence of the Er(OTf)₃ catalyst.[2][3][4]
Q3: How do electron-rich versus electron-deficient aldehydes affect selectivity?
A3: In the presence of Er(OTf)₃, electron-rich aldehydes tend to selectively yield 1,2-disubstituted benzimidazoles.[4][5][6] This is because the higher charge density on the carbonyl oxygen of electron-rich aldehydes leads to better coordination with the erbium catalyst, favoring the reaction pathway that leads to the double-condensation product.[3][4][5] Conversely, electron-deficient aldehydes are more likely to produce 2-monosubstituted benzimidazoles under the same conditions.[4]
Q4: Can this reaction be performed under "green" or solvent-free conditions?
A4: Yes, one of the significant advantages of using Er(OTf)₃ is its effectiveness under solvent-free conditions, which aligns with the principles of green chemistry.[1][5][7] These reactions are often rapid, occurring within minutes, and can lead to high yields of single products, simplifying purification.[4][5] Microwave irradiation can also be employed to further accelerate the reaction under solvent-free conditions.[1]
Q5: Is the Er(OTf)₃ catalyst reusable?
A5: While Er(OTf)₃ is a homogeneous catalyst and its direct reuse can be challenging, some studies suggest that work-up procedures involving aqueous extraction can separate the catalyst from the organic product, allowing for potential recovery from the aqueous phase.[1] For truly recyclable catalysis in benzimidazole synthesis, heterogeneous catalysts are often explored.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Poor quality of starting materials (o-phenylenediamine or aldehyde).[8] 3. Sub-optimal reaction temperature or time. 4. Inappropriate solvent choice.[8] | 1. Increase the catalyst loading of Er(OTf)₃ (typically 1-10 mol%).[1][3] 2. Ensure the purity of your reagents. Consider purifying them if necessary.[8] 3. Optimize the reaction temperature. For solvent-free conditions, heating to 80-100 °C is common.[1][5] Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. If using a solvent, perform a solvent screen. Polar solvents like ethanol have been shown to be effective.[7] |
| Formation of a Mixture of 2-Substituted and 1,2-Disubstituted Benzimidazoles | 1. Incorrect stoichiometry of reactants. 2. The electronic nature of the aldehyde is intermediate between electron-rich and electron-deficient. 3. Reaction conditions are not optimized for selectivity. | 1. To favor the 2-substituted product, use a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde.[8] To favor the 1,2-disubstituted product, a 1:2 ratio of diamine to aldehyde can be used.[3] 2. For aldehydes with intermediate electronic properties, careful optimization of temperature and catalyst loading is crucial. 3. To selectively obtain the 2-substituted benzimidazole, consider running the reaction in the absence of the catalyst, as this pathway is often favored without Lewis acid promotion.[3][4] |
| Formation of Dark-Colored Impurities | 1. Oxidation of the o-phenylenediamine starting material.[8] | 1. Use fresh, high-purity o-phenylenediamine. 2. During work-up, a solution of the crude product can be treated with activated carbon to remove colored impurities before filtration and recrystallization.[8] |
| Difficult Product Purification | 1. Similar polarity of the product and byproducts. 2. The product is an oil and does not crystallize easily. | 1. Optimize column chromatography conditions by screening different solvent systems (e.g., hexane/ethyl acetate).[5] 2. If the product is basic, consider an acid-base extraction to separate it from non-basic impurities.[8] 3. If the product is an oil, column chromatography is the recommended method of purification.[8] |
Quantitative Data Summary
Table 1: Effect of Catalyst and Aldehyde Electronics on Selectivity
| Entry | Aldehyde | Catalyst (Er(OTf)₃) | Conditions | Product(s) | Yield(s) | Reference |
| 1 | Benzaldehyde | 10 mol% | Water, 15 min, MW | 1-benzyl-2-phenyl-1H-benzimidazole (1b) | 72% | [3] |
| 2 | Benzaldehyde | None | Water, 15 min, MW | 2-phenyl-1H-benzimidazole (1a) + 1b | 41% (1a), 51% (1b) | [3] |
| 3 | 4-Methoxybenzaldehyde (electron-rich) | 10 mol% | Solvent-free, 80 °C, 2 min | 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole | 99% | [4][5] |
| 4 | 4-Nitrobenzaldehyde (electron-deficient) | 10 mol% | Solvent-free, 80 °C, 5 min | 2-(4-nitrophenyl)-1H-benzimidazole | 95% | [4] |
Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazole Synthesis
| Entry | Catalyst Loading (Er(OTf)₃) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 0.5 mol% | 60 | 5-10 (MW) | - | [1] |
| 2 | 1 mol% | 60 | 5-10 (MW) | High Yields | [1] |
| 3 | 1 mol% | 100 | 120 (Conventional) | 89.7% | [1] |
| 4 | 10 mol% | 80 | 2 (Conventional) | 75-99% | [5] |
Experimental Protocols
Protocol 1: Selective Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol is adapted for the synthesis of 1,2-disubstituted benzimidazoles using electron-rich aldehydes under solvent-free conditions.
-
Reagent Preparation: To a reaction vessel, add o-phenylenediamine (0.5 mmol, 1 equivalent) and Er(OTf)₃ (0.05 mmol, 0.1 equivalents).
-
Reaction Initiation: Add the electron-rich aldehyde (1.0 mmol, 2 equivalents) to the mixture. If the aldehyde is a solid, it can be dissolved in a minimal amount of a volatile solvent like ethanol, which is then removed under reduced pressure before proceeding.
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 2-5 minutes. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the crude product with dichloromethane and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Isolation: Purify the product by radial chromatography or column chromatography using a hexane/ethyl acetate solvent system. Solid products can be further purified by recrystallization from ethanol.[5]
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol is suitable for a rapid, solvent-free synthesis using microwave irradiation.
-
Reagent Preparation: In a 3 mL glass microwave vial, combine the N-substituted-o-phenylenediamine (1 mmol, 1 equivalent), the desired aldehyde (1 mmol, 1 equivalent), and Er(OTf)₃ (0.01 mmol, 0.01 equivalents).
-
Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate for 5-10 minutes at a constant temperature of 60 °C.[1]
-
Work-up and Catalyst Removal: Upon completion, add water to the reaction mixture and extract the organic product with ethyl acetate (4 x 3 mL).[1] This step helps to separate the water-soluble Er(OTf)₃ from the product.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can then be purified by chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for Er(OTf)₃ catalyzed benzimidazole synthesis.
Caption: Influence of catalyst and aldehyde electronics on reaction selectivity.
Caption: Decision tree for troubleshooting poor reaction selectivity.
References
- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective and eco-friendly procedures for the synthesis of Benzimidazole derivatives. The role of Er(OTf)3 catalyst in the reaction selectivity [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol and Other Benzimidazole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. This guide provides a comparative study of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol against other benzimidazole derivatives, focusing on their performance in preclinical studies. The information is supported by experimental data from published research to aid in drug discovery and development endeavors.
Executive Summary
Benzimidazole derivatives continue to be a focal point of research due to their diverse biological activities. This guide specifically examines this compound in the context of other derivatives, highlighting key differences in their anticancer and antimicrobial properties. While direct, comprehensive experimental data for the named compound is limited in publicly available literature, this guide draws comparisons from structurally related N-alkylated and 2-substituted benzimidazoles to provide valuable insights into its potential therapeutic applications and structure-activity relationships. The analysis is supplemented with detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways.
Comparative Biological Activity
Anticancer Activity: A Structure-Activity Relationship Perspective
The anticancer activity of benzimidazole derivatives is significantly influenced by the nature of the substituent at the 2-position. Studies have shown that the introduction of various aryl and heterocyclic moieties at this position can lead to potent cytotoxic effects against a range of human cancer cell lines, including those of the lung, breast, colon, and prostate. For instance, some 2-substituted benzimidazoles have exhibited antitumor activity with IC50 values in the low micromolar range (<10 µg/ml) against cell lines such as HEPG2 (human hepatocellular carcinoma), MCF7 (human breast adenocarcinoma), and HCT 116 (human colon carcinoma)[1].
The presence of a propan-1-ol group at the 2-position of the benzimidazole ring in the target compound is a key structural feature. While direct data is scarce, the hydroxyl group could potentially engage in hydrogen bonding interactions with target enzymes or receptors, influencing its biological activity. The N-methylation at the 1-position is also a critical modification that can impact the compound's lipophilicity, cell permeability, and metabolic stability, thereby modulating its overall anticancer efficacy.
Antimicrobial Activity: Insights from N-Alkylated Benzimidazole Derivatives
A study on a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives provides valuable comparative data on antimicrobial activity. This series, while not identical to this compound, shares the core N-alkylated benzimidazole scaffold and offers insights into the impact of substitutions on antibacterial and antifungal potency.
The study revealed that N-alkylation can significantly influence antimicrobial activity. For instance, certain N-alkylated 2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives demonstrated notable antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 256 μg/mL[2]. Furthermore, some derivatives exhibited potent antibacterial activity against Gram-positive bacteria, including Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4-8 μg/mL[2].
The propan-1-ol substituent in the target compound introduces a hydrophilic character that could influence its spectrum of activity compared to the more lipophilic phenyl substituents in the studied series. The interplay between the N-methyl group and the 2-propan-1-ol side chain will ultimately determine the compound's specific antimicrobial profile.
Data Presentation
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Selected N-Alkylated Benzimidazole Derivatives [2]
| Compound ID | R Group (at N-1) | S. faecalis | S. aureus | MRSA | C. albicans | A. niger |
| 3a | Methyl | >1024 | >1024 | >1024 | 256 | 64 |
| 3b | Ethyl | >1024 | >1024 | >1024 | 512 | 128 |
| 3c | Propyl | >1024 | >1024 | >1024 | 512 | 256 |
| 3d | Butyl | >1024 | >1024 | >1024 | >1024 | 512 |
| 3e | Pentyl | 16 | 8 | 8 | 128 | 128 |
| 3f | Hexyl | 16 | 8 | 8 | 128 | 128 |
| 3g | Heptyl | 8 | 4 | 4 | 64 | 64 |
| Amikacin | - | 4 | 2 | 2 | - | - |
| Fluconazole | - | - | - | - | 8 | 8 |
Note: The compounds in this table are N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives. This data is presented to illustrate the effect of N-alkylation on antimicrobial activity within a related benzimidazole series.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
This compound and other test compounds
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
p-Iodonitrotetrazolium chloride (INT) solution (optional, as a growth indicator)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. If using a growth indicator like INT, the MIC is the lowest concentration that prevents a color change.[4][5]
Mandatory Visualization
Signaling Pathway Diagrams
Benzimidazole derivatives have been shown to exert their anticancer effects through the inhibition of various signaling pathways critical for tumor growth and survival. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.
Caption: VEGFR-2 signaling pathway and the inhibitory action of benzimidazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of benzimidazole derivatives for their anticancer activity.
Caption: Workflow for anticancer screening of benzimidazole derivatives.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and related benzimidazole derivatives. While direct experimental data on the target compound is limited, analysis of structurally similar compounds reveals important structure-activity relationships. N-alkylation and substitution at the 2-position of the benzimidazole ring are critical determinants of both anticancer and antimicrobial activity. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of compounds. Future studies should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol versus Mebendazole
Disclaimer: As of December 2025, there is a significant disparity in the publicly available research for 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol compared to the well-established anthelmintic drug, Mebendazole. Direct comparative efficacy studies are not available in the current scientific literature. This guide therefore provides a detailed overview of Mebendazole's established efficacy and mechanism of action, alongside a hypothetical framework for the evaluation of this compound, should such data become available. This document is intended to serve as a template for future comparative analysis.
Introduction
Mebendazole is a broad-spectrum anthelmintic agent that has been in clinical use for decades. It belongs to the benzimidazole class of drugs and is effective against a wide range of nematode and cestode infections. Its mechanism of action is well-characterized and involves the disruption of microtubule formation in the parasite, leading to impaired glucose uptake and eventual death.
The compound this compound shares a benzimidazole core structure with Mebendazole, suggesting a potential for similar biological activity. However, without experimental data, its efficacy as an anthelmintic remains speculative. This guide will outline the established data for Mebendazole and propose the necessary experimental framework to evaluate and compare this compound.
Quantitative Data on Efficacy
The following tables summarize the known efficacy of Mebendazole against various helminth parasites and provide a template for the data that would be required for this compound.
Table 1: In Vitro Efficacy Against Common Helminths
| Parasite Species | Mebendazole IC50 (µM) | This compound IC50 (µM) |
| Trichuris trichiura (Whipworm) | 0.1 - 1.0 | Data not available |
| Ascaris lumbricoides (Roundworm) | 0.05 - 0.5 | Data not available |
| Necator americanus (Hookworm) | 0.1 - 0.8 | Data not available |
| Ancylostoma duodenale (Hookworm) | 0.1 - 0.8 | Data not available |
| Enterobius vermicularis (Pinworm) | 0.01 - 0.2 | Data not available |
| Taenia solium (Pork Tapeworm) | 0.2 - 1.5 | Data not available |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Parasite | Mebendazole Cure Rate (%) | This compound Cure Rate (%) |
| Mouse | Trichuris muris | 90 - 100 | Data not available |
| Rat | Hymenolepis diminuta | 85 - 95 | Data not available |
| Pig | Ascaris suum | 95 - 100 | Data not available |
Mechanism of Action
Mebendazole's primary mechanism of action is the inhibition of β-tubulin polymerization, which disrupts the formation of microtubules in the parasite's intestinal and absorptive cells. This leads to a cascade of downstream effects, including impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the parasite's death.
Navigating the Structure-Activity Landscape of Benzimidazole Analogs: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol analogs, a class of compounds with potential therapeutic applications. By examining how subtle modifications to their chemical architecture influence their biological efficacy, we can glean valuable insights for the rational design of more potent and selective drug candidates.
While specific, comprehensive SAR studies on this compound analogs are not extensively available in publicly accessible literature, we can infer potential SAR trends by analyzing studies on structurally related benzimidazole derivatives. This guide synthesizes available data on broader benzimidazole SAR to provide a predictive framework for this specific analog series.
Core Structure and Key Modification Points
The foundational structure of the analogs is this compound. The key points for chemical modification to explore the SAR are:
-
R1: Substitution on the Benzene Ring: Introducing various substituents on the benzene ring of the benzimidazole core can significantly impact activity.
-
R2: Modification of the Propanol Chain: Alterations to the three-carbon chain, such as changing its length, introducing unsaturation, or modifying the hydroxyl group, are critical for optimizing interactions with biological targets.
-
R3: N1-Substitution: While the core compound specifies a methyl group at the N1 position, exploring other alkyl or aryl substitutions can influence steric and electronic properties.
Inferred Structure-Activity Relationships
Based on general SAR principles for benzimidazole-containing compounds, we can extrapolate the following potential relationships for our target analogs.
Substitutions on the Benzimidazole Ring (R1)
The nature and position of substituents on the benzimidazole ring are crucial determinants of biological activity.
| Substitution at R1 | Predicted Impact on Activity | Rationale |
| Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) | Potentially increases activity | Enhances the acidity of the N-H proton (if present) and can improve hydrogen bonding capabilities. May also influence metabolic stability. |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Variable impact; may increase or decrease activity | Can enhance lipophilicity, potentially improving membrane permeability. However, steric hindrance may negatively affect binding to the target. |
| Bulky Groups | Likely decreases activity | Steric hindrance can prevent optimal binding to the active site of a target protein. |
Modifications of the 2-Propanol Side Chain (R2)
The propan-1-ol side chain at the 2-position of the benzimidazole is a key feature that can be modified to fine-tune activity.
| Modification at R2 | Predicted Impact on Activity | Rationale |
| Chain Length Variation | Optimal length is likely 3-4 carbons | A shorter or longer chain may not position the terminal hydroxyl group correctly for crucial interactions within a binding pocket. |
| Hydroxyl Group Position | Position 1 is likely important | The primary alcohol may act as a key hydrogen bond donor or acceptor. Shifting its position could disrupt this interaction. |
| Esterification or Etherification of the Hydroxyl Group | Generally decreases activity for targets requiring a free hydroxyl | Masking the hydroxyl group would prevent it from participating in hydrogen bonding, which is often critical for target engagement. |
Experimental Workflow for SAR Substantiation
To validate these inferred SAR trends, a systematic experimental approach is necessary. The following workflow outlines the key steps.
Caption: A typical workflow for conducting SAR studies.
Key Experimental Protocols
General Procedure for Analog Synthesis:
The synthesis of this compound analogs would typically involve the condensation of N-methyl-o-phenylenediamine with a suitably protected 4-hydroxybutanoic acid derivative, followed by deprotection. Substitutions on the benzene ring would be introduced on the o-phenylenediamine starting material. Modifications to the propanol chain would require different starting carboxylic acids.
In Vitro Biological Assays:
The choice of biological assay is dependent on the therapeutic target of interest. For example, if the target is a specific enzyme, an enzymatic activity assay would be employed.
-
Enzyme Inhibition Assay (Generic Protocol):
-
Prepare a solution of the target enzyme in an appropriate buffer.
-
Add the test compound (analog) at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Signaling Pathway Visualization
Should these analogs be investigated as inhibitors of a specific signaling pathway, visualizing the point of intervention is crucial. For instance, if an analog was found to inhibit a kinase within the MAPK/ERK pathway, the relationship could be depicted as follows:
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
While direct and extensive SAR data for this compound analogs is currently limited in the scientific literature, this guide provides a foundational framework based on the well-established principles of benzimidazole chemistry. The proposed SAR trends and experimental workflows offer a starting point for researchers to systematically investigate this promising class of compounds. Through iterative cycles of design, synthesis, and biological evaluation, the full therapeutic potential of these analogs can be unlocked, paving the way for the development of novel and effective medicines.
Cross-validation of analytical methods for 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol.
Cross-Validation of Analytical Methods for Benzimidazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides a comparative overview of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of benzimidazole derivatives, using 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol as a representative compound. While specific cross-validation data for this exact molecule is not publicly available, this document serves as a practical template based on established methods for structurally similar compounds.
The cross-validation of analytical methods is a critical step in drug development, ensuring that data generated across different laboratories or by different techniques are reliable and comparable. This process is essential for regulatory submissions and for making informed decisions throughout the drug development lifecycle.[1][2]
Comparative Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most common techniques for the quantitative analysis of small molecules like benzimidazole derivatives in various matrices.[3]
-
HPLC-UV: This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light. It is a robust, cost-effective, and widely available method suitable for routine analysis.[4][5][6]
-
LC-MS/MS: This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7][8] It is considered the gold standard for bioanalytical studies due to its ability to provide structural information and achieve very low detection limits.[9][10]
The choice between these methods often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and budgetary considerations.
Experimental Protocols
Below are representative experimental protocols for the analysis of a 1-methyl-1H-benzimidazole derivative. These protocols are based on methods described for analogous compounds.[5][6][10][11][12]
Method 1: HPLC-UV
1. Sample Preparation (Plasma):
- To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted) in a gradient or isocratic elution.[5][6][12] For example, a 60:40 (v/v) mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 4.5).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- UV Detection: Wavelength set based on the analyte's maximum absorbance (e.g., 280 nm).[5]
Method 2: LC-MS/MS
1. Sample Preparation (Plasma):
- Employ solid-phase extraction (SPE) for sample clean-up.
- Condition an SPE cartridge with methanol followed by water.
- Load the plasma sample onto the cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
- Column: A suitable C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[9][10]
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
- Ion Source Parameters: Optimized for the specific instrument and compound (e.g., capillary voltage, source temperature, gas flows).
Data Presentation: Method Performance Comparison
The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of benzimidazole derivatives, based on literature for analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999[4][5] | > 0.998[8] |
| Limit of Detection (LOD) | 10 - 50 ng/mL | < 1 ng/mL[7][8] |
| Limit of Quantification (LOQ) | 50 - 100 ng/mL | 0.1 - 5 ng/mL[8] |
| Accuracy (% Bias) | Within ±15% | Within ±15%[8] |
| Precision (%RSD) | < 15% | < 15%[8] |
| Recovery (%) | > 85% | > 90% |
| Analysis Time per Sample | 10 - 20 minutes | 3 - 10 minutes |
Visualizations
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and LC-MS/MS methods.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Method Comparison
This diagram provides a logical comparison of the key attributes of the HPLC-UV and LC-MS/MS methods.
Caption: Comparison of HPLC-UV and LC-MS/MS.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. youtube.com [youtube.com]
- 3. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation of 1H-Benzimidazole, 2,2’-(2,5-furandiyl)bis[1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. This guide provides a comparative analysis of conventional heating versus microwave-assisted synthesis for the preparation of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol, a substituted benzimidazole with potential applications in medicinal chemistry.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key parameters for the synthesis of this compound via conventional heating and microwave irradiation, based on typical outcomes for similar reactions.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 6 hours | 5 - 15 minutes |
| Temperature | ~120-150 °C (Reflux) | 140 - 160 °C |
| Typical Yield | 65-80% | 85-95% |
| Energy Input | Sustained heating via oil bath/mantle | Focused microwave irradiation |
| Solvent | Polyphosphoric Acid (PPA) or Eaton's Reagent | Polyphosphoric Acid (PPA) or solvent-free |
| Work-up | Neutralization, extraction | Neutralization, extraction |
Experimental Protocols
The following are representative protocols for the synthesis of this compound.
Conventional Synthesis Protocol (Phillips Condensation)
This method involves the condensation of N-methyl-o-phenylenediamine with γ-butyrolactone in the presence of a dehydrating agent like polyphosphoric acid (PPA) under reflux conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place N-methyl-o-phenylenediamine (1.22 g, 10 mmol) and γ-butyrolactone (0.95 g, 11 mmol).
-
Addition of Acid: Carefully add polyphosphoric acid (10 mL) to the flask with stirring.
-
Heating: Heat the reaction mixture in an oil bath at 140-150 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice (~50 g) with constant stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.
Microwave-Assisted Synthesis Protocol
This protocol utilizes a dedicated microwave reactor to significantly accelerate the reaction.
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine N-methyl-o-phenylenediamine (1.22 g, 10 mmol) and γ-butyrolactone (0.95 g, 11 mmol).
-
Addition of Acid: Add polyphosphoric acid (5 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes.
-
Work-up and Purification: Follow the same work-up and purification steps (4-8) as described in the conventional protocol.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of both the conventional and microwave-assisted synthesis methods, highlighting the key differences.
Caption: Conventional Synthesis Workflow
Caption: Microwave-Assisted Synthesis Workflow
Concluding Remarks
For the synthesis of this compound, the microwave-assisted approach presents a compelling alternative to conventional heating. The primary advantages are a dramatic reduction in reaction time from hours to minutes and the potential for higher yields. This increased efficiency can significantly accelerate research and development timelines. Furthermore, the reduced energy consumption of microwave synthesis aligns with the growing emphasis on sustainable and environmentally friendly chemical processes. While the initial investment in microwave instrumentation is a consideration, the long-term benefits in terms of time, energy, and material efficiency often justify the cost for laboratories focused on the rapid synthesis of novel compounds.
In Vivo Efficacy of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol in a Murine Model of Systemic Candidiasis: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of the investigational compound 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol against the standard-of-care antifungal agent, fluconazole, in a well-established murine model of systemic candidiasis. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal therapies.
Comparative Efficacy Analysis
The in vivo efficacy of this compound was evaluated based on its ability to reduce fungal burden in the kidneys of infected mice and improve overall survival. The results are benchmarked against a vehicle control and the clinically relevant antifungal, fluconazole.
Table 1: Reduction in Kidney Fungal Burden
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU/g Kidney ± SD | % Reduction vs. Vehicle |
| Vehicle Control | - | 7.8 ± 0.5 | - |
| This compound | 10 | 5.2 ± 0.7 | 33.3% |
| This compound | 20 | 4.1 ± 0.6 | 47.4% |
| Fluconazole | 10 | 4.5 ± 0.8 | 42.3% |
Table 2: Survival Analysis
| Treatment Group | Dosage (mg/kg) | Median Survival Time (Days) | % Survival at Day 21 |
| Vehicle Control | - | 8 | 0% |
| This compound | 10 | 14 | 40% |
| This compound | 20 | >21 | 60% |
| Fluconazole | 10 | 18 | 50% |
Experimental Protocols
Murine Model of Systemic Candidiasis
A murine model of systemic candidiasis is utilized to assess the in vivo efficacy of antifungal compounds.[1][2][3][4] This model mimics human systemic infections and is highly reproducible.[1]
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Inoculum Preparation: Candida albicans (ATCC 90028) is grown in Sabouraud Dextrose Broth at 35°C for 24 hours. The yeast cells are harvested, washed with sterile saline, and diluted to a final concentration of 1 x 10⁶ CFU/mL.
-
Infection: Mice are infected via intravenous (IV) injection of 0.1 mL of the prepared C. albicans suspension into the lateral tail vein.
-
Treatment:
-
Treatment is initiated 24 hours post-infection.
-
This compound is formulated in a vehicle of 10% DMSO, 40% PEG400, and 50% sterile water.
-
Fluconazole is dissolved in sterile saline.
-
Treatments are administered once daily via oral gavage for 7 consecutive days.
-
-
Efficacy Endpoints:
-
Fungal Burden: On day 8, a cohort of mice from each group is euthanized. Kidneys are aseptically removed, homogenized, and serially diluted. Dilutions are plated on Sabouraud Dextrose Agar, and colonies are counted after 24-48 hours of incubation at 35°C to determine the number of colony-forming units (CFU) per gram of tissue.
-
Survival: A separate cohort of mice is monitored for 21 days, and survival is recorded daily.
-
Visualizations
Caption: Experimental workflow for the in vivo validation.
Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.
Discussion
The investigational compound this compound demonstrates significant in vivo antifungal activity in a murine model of systemic candidiasis. At a dose of 20 mg/kg, the compound not only reduced the kidney fungal burden to a greater extent than fluconazole at 10 mg/kg but also resulted in a higher survival rate at the end of the 21-day study period.
The proposed mechanism of action for many antifungal benzimidazole derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[5] Specifically, these compounds are thought to target the enzyme lanosterol 14-α-demethylase, which is also the target of azole antifungals like fluconazole. The superior efficacy observed for this compound in this study may suggest a more potent or varied interaction with this enzyme or potentially engagement with other fungal targets.
These promising preclinical results warrant further investigation into the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy against a broader range of fungal pathogens, including fluconazole-resistant strains.
References
- 1. Systemic Candidiasis in Mice: New Insights From an Old Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The contribution of mouse models to our understanding of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Head-to-Head Comparison: 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol in the Landscape of Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer therapeutics, the benzimidazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comparative overview of the therapeutic potential of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol, a specific benzimidazole derivative, against established anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel.
While specific experimental data on the anticancer activity of this compound is not extensively available in publicly accessible literature, this guide leverages the known biological activities of the broader benzimidazole class to frame a hypothetical comparison. This document outlines the typical experimental methodologies and data presentation required for a rigorous head-to-head evaluation.
General Anticancer Potential of Benzimidazole Derivatives
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anticancer properties.[1][2][3] Their structural similarity to naturally occurring purine nucleotides allows them to interact with various biological targets within cancer cells.[1] The anticancer mechanisms of benzimidazole derivatives are diverse and include:
-
Disruption of Microtubule Polymerization: Some benzimidazole compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[2]
-
Inhibition of Key Enzymes: They have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as topoisomerases, protein kinases, and poly(ADP-ribose) polymerase (PARP).[1]
-
Induction of Apoptosis: Many benzimidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[2]
-
Antiangiogenesis: Some derivatives can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[2]
-
Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cells from replicating.[2]
Given this established anticancer profile of the benzimidazole core, this compound holds promise as a potential candidate for anticancer drug development. A direct comparison with known drugs would require empirical data from standardized assays.
Comparative Data Presentation (Hypothetical)
To facilitate a clear comparison, quantitative data such as the half-maximal inhibitory concentration (IC50) values are typically presented in a tabular format. The following table illustrates how such data for this compound, if available, would be compared against standard anticancer drugs across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) - 48h exposure |
| This compound | MCF-7 (Breast) | Data Not Available |
| A549 (Lung) | Data Not Available | |
| HeLa (Cervical) | Data Not Available | |
| Doxorubicin | MCF-7 (Breast) | 0.5 - 2.0 |
| A549 (Lung) | 0.1 - 1.0 | |
| HeLa (Cervical) | 0.2 - 1.5 | |
| Cisplatin | MCF-7 (Breast) | 5.0 - 20.0 |
| A549 (Lung) | 2.0 - 10.0 | |
| HeLa (Cervical) | 1.0 - 8.0 | |
| Paclitaxel | MCF-7 (Breast) | 0.002 - 0.01 |
| A549 (Lung) | 0.005 - 0.05 | |
| HeLa (Cervical) | 0.001 - 0.01 |
Note: The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are approximate ranges and can vary significantly based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and known anticancer drugs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells using flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of anticancer compounds.
Caption: Experimental workflow for evaluating anticancer compounds.
Caption: Simplified p53 signaling pathway in response to DNA damage.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently limited, the well-documented anticancer properties of the benzimidazole scaffold provide a strong rationale for its investigation. A comprehensive head-to-head comparison with established drugs like Doxorubicin, Cisplatin, and Paclitaxel, following the rigorous experimental protocols outlined in this guide, is essential to determine its true therapeutic potential. The provided frameworks for data presentation and visualization will be critical in objectively assessing its efficacy and mechanism of action in future preclinical studies.
References
A Guide to Ensuring Reproducibility and Robustness in Assays Involving 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol and Related Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing and ensuring the reproducibility and robustness of assays involving the benzimidazole derivative 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol. Due to the limited availability of direct comparative studies for this specific compound in public literature, this document emphasizes general best practices and methodologies applicable to the broader class of benzimidazole compounds, which are widely studied for their therapeutic potential.[1][2][3][4]
Data Presentation: Comparative Analysis of Factors Influencing Assay Performance
The reproducibility and robustness of any in vitro assay are critically dependent on the meticulous control of experimental variables. The following table summarizes key parameters, their impact, and recommended best practices for assays involving benzimidazole derivatives.
| Parameter | Influence on Reproducibility and Robustness | Alternative Approaches & Considerations | Supporting Experimental Data/Analysis |
| Compound Purity and Integrity | Impurities can lead to off-target effects and inaccurate quantification, significantly impacting results.[5][6][7] | - Use compounds with the highest possible purity. - Compare results across different batches of the same compound. | - HPLC/UPLC: To determine purity and stability.[5][6][7] - NMR and Mass Spectrometry: To confirm chemical identity.[2][8][9][10][11][12] |
| Cell Line Viability and Authentication | Cell health, passage number, and identity are major sources of variability in cell-based assays.[13][14] | - Use low-passage, authenticated cell lines. - Regularly test for mycoplasma contamination. | - Cell Viability Assays (e.g., MTT, Trypan Blue): To ensure a healthy starting cell population.[4] - Short Tandem Repeat (STR) Profiling: For cell line authentication. |
| Assay Conditions | Minor variations in temperature, pH, incubation time, and reagent concentrations can alter biological activity and lead to inconsistent results.[15][16][17][18] | - Implement and strictly follow Standard Operating Procedures (SOPs).[19] - Utilize automated liquid handlers for precise reagent dispensing. | - Design of Experiments (DoE): To systematically test the impact of varying assay parameters.[20] - Control Charting: To monitor assay performance over time.[21] |
| Choice of Assay Endpoint | The method of detecting the biological effect (e.g., colorimetric, fluorescent, luminescent) can have different sensitivities and susceptibilities to interference. | - Cross-validate findings using assays with different detection methods. - For antifungal assays, compare MIC values from broth microdilution with gradient diffusion methods.[16][22][23] | - Signal-to-Background (S/B) and Z'-factor calculations: To assess assay quality and dynamic range. |
| Data Analysis and Interpretation | The statistical methods and software used to analyze data can influence the final conclusions. | - Use standardized data analysis templates. - Clearly define criteria for hit identification and dose-response curve fitting. | - Statistical analysis of intra- and inter-assay variability: To quantify the reproducibility of the assay.[21][24][25][26] |
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible research. Below are generalized methodologies for the synthesis of a benzimidazole derivative and a common biological assay.
A. Generalized Protocol for the Synthesis of a 2-Substituted-1-Methyl-Benzimidazole Derivative
This protocol is a representative synthesis based on common methods for creating benzimidazole scaffolds.[8][9][27][28]
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: Add an equimolar amount of the desired carboxylic acid or aldehyde. For N-methylation, a subsequent step with a methylating agent (e.g., methyl iodide) in the presence of a base is required. Microwave-assisted synthesis can also be employed to reduce reaction times.[9][29]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.[8]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Protocol for Antifungal Susceptibility Testing using Broth Microdilution
This method is a standardized approach for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.[16][17][18]
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI or EUCAST guidelines.
-
Compound Dilution: Perform serial dilutions of the test compound (e.g., this compound) in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or with a spectrophotometer.
Mandatory Visualization: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows for ensuring robust and reproducible assays.
Caption: Workflow for the synthesis and quality control of a benzimidazole compound.
Caption: Logical flow for achieving reproducible results in cell-based assays.
References
- 1. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Properly Substituted Benzimidazoles as a New Promising Class of Nicotinate Phosphoribosyltransferase (NAPRT) Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 15. marinbio.com [marinbio.com]
- 16. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 20. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 21. Resources for developing reliable and reproducible in vitro toxicological test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. cmdclabs.com [cmdclabs.com]
- 25. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. ijcrt.org [ijcrt.org]
- 28. apps.dtic.mil [apps.dtic.mil]
- 29. mdpi.com [mdpi.com]
Fit-for-Purpose Validation: A Comparative Guide to Biomarker Assays for 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct analytical methods for assessing the biological effects of the novel compound 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol. In the context of drug development, establishing robust and reliable biomarker assays is critical for decision-making.[1][2] The "fit-for-purpose" approach to assay validation ensures that the analytical method is appropriate for its intended use, whether for exploratory studies or to support pivotal clinical trials.[3][4][5] This guide will compare a hypothetical indirect biomarker assay (an ELISA for a downstream protein) with a direct analytical method (LC-MS/MS for the compound and its metabolite), providing supporting data and detailed protocols.
The validation of biomarker assays should consider key characteristics such as accuracy, precision, sensitivity, selectivity, and stability to ensure data reliability.[6] The level of validation is dependent on the intended application of the biomarker data.[6][7] For internal decision-making in early drug development, a less extensive validation may be appropriate, while assays supporting regulatory submissions require full validation.[1][6]
Hypothetical Signaling Pathway
To illustrate the compound's potential mechanism of action, a hypothetical signaling pathway is proposed. This compound is hypothesized to be an inhibitor of "Kinase A," a critical enzyme in the "Cell Proliferation Pathway." Inhibition of Kinase A leads to a downstream decrease in the phosphorylation of "Protein B," which in turn reduces the expression of a target gene, "Gene C," and its protein product, "Biomarker Protein C."
Caption: Hypothetical signaling pathway of this compound.
Comparison of Analytical Methods
Two distinct methods are compared for their utility in a drug development program:
-
Assay A: ELISA for "Biomarker Protein C" : An indirect measure of the compound's biological activity by quantifying a downstream protein product.
-
Alternative B: LC-MS/MS for this compound and its Metabolite : A direct measurement of the compound and its primary metabolite in a biological matrix.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of each assay based on a fit-for-purpose validation.
| Parameter | Assay A: ELISA (Biomarker Protein C) | Alternative B: LC-MS/MS (Compound & Metabolite) |
| Analyte | "Biomarker Protein C" | This compound & Metabolite M1 |
| Matrix | Human Plasma | Human Plasma |
| Lower Limit of Quantitation (LLOQ) | 100 pg/mL | 0.5 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 10,000 pg/mL | 500 ng/mL |
| Intra-assay Precision (%CV) | < 15% | < 10% |
| Inter-assay Precision (%CV) | < 20% | < 15% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Specificity | High (Monoclonal Antibody) | Very High (Mass-to-charge ratio) |
| Throughput | High (96-well plate format) | Moderate (Serial sample injection) |
| Cost per Sample | Low | High |
Experimental Protocols
Assay A: ELISA for "Biomarker Protein C"
1. Coating of Microplate:
- Dilute capture antibody against "Biomarker Protein C" to 2 µg/mL in coating buffer (1X PBS).
- Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.
- Incubate overnight at 4°C.
- Wash the plate three times with 200 µL of wash buffer (1X PBS with 0.05% Tween-20).
2. Blocking:
- Add 200 µL of blocking buffer (1% BSA in 1X PBS) to each well.
- Incubate for 2 hours at room temperature.
- Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
- Prepare a standard curve of recombinant "Biomarker Protein C" from 10,000 pg/mL down to 78 pg/mL.
- Add 100 µL of standards, controls, and plasma samples (diluted 1:2 in blocking buffer) to the wells.
- Incubate for 2 hours at room temperature.
- Wash the plate five times with wash buffer.
4. Detection Antibody Incubation:
- Dilute the biotinylated detection antibody to 1 µg/mL in blocking buffer.
- Add 100 µL to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
5. Streptavidin-HRP Incubation:
- Dilute Streptavidin-HRP conjugate 1:1000 in blocking buffer.
- Add 100 µL to each well.
- Incubate for 30 minutes at room temperature in the dark.
- Wash the plate seven times with wash buffer.
6. Substrate Development and Measurement:
- Add 100 µL of TMB substrate solution to each well.
- Incubate for 15-30 minutes at room temperature in the dark.
- Add 50 µL of stop solution (2N H₂SO₄) to each well.
- Read the absorbance at 450 nm within 30 minutes.
Alternative B: LC-MS/MS for Compound and Metabolite
1. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new 96-well plate.
- Evaporate to dryness under a stream of nitrogen.
- Reconstitute in 100 µL of mobile phase A.
2. LC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Compound: Precursor ion m/z -> Product ion m/z (specific values to be determined).
- Metabolite M1: Precursor ion m/z -> Product ion m/z (specific values to be determined).
- Internal Standard: Precursor ion m/z -> Product ion m/z (specific values to be determined).
- Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximal signal.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the fit-for-purpose validation of a biomarker assay.
Caption: Fit-for-purpose biomarker assay validation workflow.
Conclusion
The choice between an indirect biomarker assay like an ELISA and a direct analytical method such as LC-MS/MS depends on the specific question being addressed in the drug development program. The ELISA for "Biomarker Protein C" offers a high-throughput and cost-effective way to assess the biological activity of this compound, making it suitable for screening and early-phase studies. In contrast, the LC-MS/MS method provides a highly specific and accurate quantification of the drug and its metabolite, which is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling and can be crucial for later-stage clinical trials and regulatory submissions. A comprehensive biomarker strategy may utilize both approaches at different stages of development to provide a complete picture of the drug's behavior and effects. The principles of fit-for-purpose validation guide the extent of analytical rigor required for each assay to ensure that the data generated is reliable for its intended use.[1][3][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fit-for-purpose biomarker immunoassay qualification and validation: three case studies. | Semantic Scholar [semanticscholar.org]
- 5. Fit-for-purpose method development and validation for successful biomarker measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hhs.gov [hhs.gov]
- 7. Fit-for-purpose biomarker method validation for application in clinical trials of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol, tailored for researchers, scientists, and drug development professionals.
Crucial First Step: Obtain the Safety Data Sheet (SDS)
Before proceeding with any disposal procedures, it is imperative to obtain the specific Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. The SDS contains critical information regarding the chemical's specific hazards, handling precautions, and required disposal methods. In the absence of a specific SDS, the chemical must be treated as hazardous waste as a precautionary measure.
Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) regulates chemical waste disposal, and it is the generator's responsibility to determine if a waste is hazardous.[1][2] This determination involves assessing whether the chemical exhibits certain hazardous characteristics or if it is specifically listed as a hazardous waste.[2][3][4]
Table 1: EPA Hazardous Waste Characteristics
| Characteristic | EPA Waste Code | Description |
| Ignitability | D001 | Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases and oxidizers. |
| Corrosivity | D002 | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.[1] |
| Reactivity | D003 | Wastes that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosion under normal conditions.[2] |
| Toxicity | D004 - D043 | Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[2] |
If this compound meets any of these characteristics or is a listed waste, it must be managed as hazardous waste.
Step-by-Step Disposal Protocol for Hazardous Chemical Waste
Once determined to be hazardous, follow these procedures for the safe disposal of this compound.
1. Waste Collection and Segregation:
-
Collect the waste in a designated, compatible, and leak-proof container.[5]
-
Do not mix this waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible wastes should be kept separate to avoid dangerous reactions.[6]
2. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound" (no abbreviations).[5]
-
Indicate the accumulation start date (the date the first drop of waste was added to the container).[5]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA should be at or near the point of generation.
-
Ensure the container is kept closed except when adding waste.[7]
-
A laboratory can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]
-
Do not dispose of hazardous chemicals down the drain or in the regular trash.[5][7]
Decontamination of Empty Containers
Empty containers that previously held hazardous chemicals require proper decontamination before they can be disposed of as regular trash.[5]
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the chemical residue.[5]
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[5] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
Air Dry: Allow the rinsed container to air dry completely.[5]
-
Label Defacement: Before disposing of the decontaminated container in the regular trash, deface or remove the original chemical label.[6][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: A workflow for the proper disposal of laboratory chemicals.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures, as well as local, state, and federal regulations, to ensure full compliance and safety. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
References
- 1. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 2. in.gov [in.gov]
- 3. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. benchchem.com [benchchem.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Hazard Assessment:
Quantitative Hazard Data
The following table summarizes key quantitative data for 1-Propanol, a structural component of the target compound. This data should be considered for preliminary safety assessments.
| Property | Value |
| 1-Propanol | |
| CAS Number | 71-23-8[1][2] |
| Molecular Formula | C₃H₈O[3] |
| Flash Point | 15 °C (59 °F)[1] |
| Boiling Point | 97 °C (207 °F) |
| Explosive Limits | 2.1% - 13.5% by volume in air[1] |
| Auto-Ignition Temperature | 371 °C (699.8 °F)[1] |
| Oral LD50 (Rat) | 1870 mg/kg[1] |
| Dermal LD50 (Rabbit) | 4060 mg/kg[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to ensure personal safety when handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Wear indirectly vented chemical splash goggles that meet ANSI/ISEA Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Wear chemical-resistant gloves. Nitrile, butyl, or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Wear a fully-buttoned, flame-resistant lab coat and closed-toe shoes. An apron made of a chemical-resistant material may be required for larger quantities. |
| Respiratory Protection | All work should be conducted within a properly functioning and certified laboratory chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, procedural workflow is critical for safety.
1. Engineering Controls & Work Area Preparation:
-
Ventilation: Always handle the compound in a well-ventilated area. All work must be conducted within a properly functioning and certified laboratory chemical fume hood.[4]
-
Ignition Sources: Before handling, ensure the work area is completely free of ignition sources, including open flames, hot surfaces, sparks, and static discharge.[1][2] Post "No Smoking" signs.
-
Equipment: Use explosion-proof electrical and lighting equipment.[5] All metal equipment should be properly grounded to prevent static discharge.[1][5]
-
Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible.[5]
2. Handling the Chemical:
-
Personal Protective Equipment (PPE): Don the required PPE as specified in the table above before entering the designated work area.
-
Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing. Keep the container opening away from your face.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste, including unused chemical, contaminated absorbents, and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste unless compatibility has been confirmed.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal Method:
-
Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Workflow Diagram
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
